Bnm-III-170
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H26ClF7N6O6 |
|---|---|
Molecular Weight |
675.0 g/mol |
IUPAC Name |
N'-(4-chloro-3-fluorophenyl)-N-[(1R,2R)-2-[(diaminomethylideneamino)methyl]-5-(methylaminomethyl)-2,3-dihydro-1H-inden-1-yl]oxamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C21H24ClFN6O2.2C2HF3O2/c1-26-9-11-2-4-15-12(6-11)7-13(10-27-21(24)25)18(15)29-20(31)19(30)28-14-3-5-16(22)17(23)8-14;2*3-2(4,5)1(6)7/h2-6,8,13,18,26H,7,9-10H2,1H3,(H,28,30)(H,29,31)(H4,24,25,27);2*(H,6,7)/t13-,18-;;/m1../s1 |
InChI Key |
HTLOHDUDQHMDET-BHASQYGXSA-N |
Isomeric SMILES |
CNCC1=CC2=C(C=C1)[C@@H]([C@H](C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C(C(C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Bnm-III-170: A Deep Dive into its Mechanism of Action for HIV-1 Eradication Strategies
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Bnm-III-170, a small-molecule CD4-mimetic compound with significant potential in HIV-1 therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 research and immunology.
Core Mechanism: Forcing the Locksmith's Hand
This compound acts as a molecular key that mimics the host cell's CD4 receptor, the primary docking site for the Human Immunodeficiency Virus 1 (HIV-1).[1][2] Its primary target is the Phe43 cavity within the gp120 subunit of the viral envelope glycoprotein (Env) trimer.[3][4] By binding to this conserved pocket, this compound induces a critical conformational change in the Env trimer, forcing it from a "closed" to an "open" state.[1][3][4] This "open" conformation is typically only achieved after the virus binds to a CD4 receptor on a host cell.[3][4]
This induced "opening" of the Env trimer is the linchpin of this compound's therapeutic potential. In its closed state, the Env trimer effectively shields crucial epitopes from the host's immune system. However, the this compound-induced conformational change exposes these previously hidden sites, particularly those recognized by CD4-induced (CD4i) antibodies.[3][4] This unmasking of viral antigens on the surface of infected cells renders them vulnerable to elimination by the host's immune system, primarily through a mechanism known as Antibody-Dependent Cellular Cytotoxicity (ADCC).[3][5]
ADCC is a powerful immune response where Fc-receptor-bearing immune cells, such as Natural Killer (NK) cells and monocytes, recognize and eliminate antibody-coated target cells.[3] By exposing the CD4i antibody binding sites, this compound essentially "paints a target" on HIV-1 infected cells, enabling the immune system to recognize and destroy them.[3][5] This "shock-and-kill" approach, where the latent reservoir is exposed and then eliminated, is a cornerstone of current HIV-1 cure research.[3][4]
Signaling Pathway and Molecular Interactions
The interaction of this compound with the HIV-1 Env trimer initiates a cascade of events leading to immune-mediated clearance of infected cells. The binding to the Phe43 pocket triggers allosteric changes that result in the displacement of the V1V2 loop of gp120 and the formation of a four-stranded bridging sheet, crucial for co-receptor binding.[1] This structural rearrangement is a hallmark of the CD4-bound state and is essential for exposing the binding sites for CD4i antibodies, such as 17b, which targets the co-receptor binding site.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
| Pharmacokinetic Parameters in Rhesus Macaques | |
| Parameter | Value |
| Serum Half-Life | 3 to 6 hours[3][4] |
| Peak Plasma Concentration (3-36 mg/kg SQ) | 1.9–15.3 µg/mL[3] |
| Time to Peak Plasma Concentration | 30 minutes to 2 hours[3] |
| In Vivo Dosing Regimens in SHIV-Infected Rhesus Macaques |
| Regimen |
| 2 x 36 mg/kg daily[3][4] |
| 1 x 24 mg/kg[3][4] |
| 3 x 36 mg/kg every 7 days[3][4] |
| 3 x 36 mg/kg every 3 days[3][4] |
| In Vitro Assay Concentrations | |
| Assay | Concentration |
| This compound for ADCC sensitization | 50 µM[5] |
| This compound for gp120 shedding (WT HIV-1AD8) | 10 µM[6] |
| This compound for infectivity decay assay | 20 µM[7] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro ADCC Assay
This protocol assesses the ability of this compound to sensitize HIV-1 infected cells to ADCC mediated by plasma from individuals with HIV-1.
-
Target Cell Preparation: Primary human CD4+ T cells are activated and infected with an HIV-1 isolate (e.g., JR-CSF).[5]
-
Sensitization: Infected CD4+ T cells are incubated with this compound (e.g., at 50 µM) or a vehicle control (DMSO).[5]
-
Antibody and Effector Cell Addition: Heat-inactivated plasma from HIV-1 positive individuals (or specific CD4i antibodies) and effector cells (e.g., NK cells) are added to the sensitized target cells.[5]
-
Incubation: The co-culture is incubated for a defined period to allow for ADCC to occur.
-
Measurement of Cell Lysis: The percentage of target cell lysis is quantified using a standard assay, such as a lactate dehydrogenase (LDH) release assay or flow cytometry-based methods.
Pharmacokinetic Analysis in Rhesus Macaques
This protocol determines the pharmacokinetic profile of this compound in a non-human primate model.
-
Animal Dosing: Uninfected rhesus macaques receive a single subcutaneous administration of this compound at various doses (e.g., 3-36 mg/kg).[3][4]
-
Blood Sampling: Blood samples are collected at multiple time points post-administration.
-
Plasma Preparation: Plasma is separated from the whole blood by centrifugation.
-
Quantification of this compound: The concentration of this compound in plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[3]
-
Data Analysis: Pharmacokinetic parameters, including half-life, peak concentration (Cmax), and time to peak concentration (Tmax), are calculated from the concentration-time data.
Viral Production for In Vitro Studies
This protocol describes the generation of viral stocks for infecting cells in culture.
-
Cell Transfection: 293T cells are co-transfected with an HIV-1 or SHIV proviral construct and a VSV-G-encoding plasmid using the calcium phosphate method.[3]
-
Supernatant Harvest: Two days post-transfection, the cell culture supernatant containing viral particles is harvested.[3]
-
Clarification and Concentration: The supernatant is clarified by low-speed centrifugation and then concentrated by ultracentrifugation over a sucrose cushion.[3]
-
Resuspension and Storage: The viral pellet is resuspended in fresh medium, aliquoted, and stored at -80°C.[3]
-
Titration: The viral stock is titrated on target cells (e.g., primary CD4+ T cells or CEM.NKr cells) to determine the infectious titer.[3]
Conclusion
This compound represents a promising "shock-and-kill" agent that leverages the host's own immune system to target and eliminate HIV-1 infected cells. Its well-defined mechanism of action, centered on inducing a CD4-bound conformation of the Env trimer, provides a strong rationale for its continued development as part of a combination therapy aimed at achieving a functional cure for HIV-1. The data presented in this guide underscore the potent and specific activity of this compound and provide a foundation for future research and clinical translation.
References
- 1. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]
- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Bnm-III-170 in HIV Research: A Technical Guide
An In-depth Examination of a Novel CD4-Mimetic in "Shock and Kill" Strategies
Introduction
Bnm-III-170 is a small-molecule CD4-mimetic compound (CD4mc) that has emerged as a significant tool in HIV research, particularly in the context of "shock and kill" therapeutic strategies aimed at eradicating the viral reservoir.[1][2] Unlike traditional antiretroviral drugs that target viral replication, this compound acts on the HIV-1 envelope glycoprotein (Env) to make infected cells visible to the immune system.[1][3] This guide provides a detailed overview of its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes its role in immunological pathways.
Core Mechanism of Action
This compound functions by binding to a conserved pocket on the gp120 subunit of the HIV-1 Env trimer, specifically the Phe43 cavity, the same site engaged by the host cell's CD4 receptor.[1][3][4][5] This binding induces a series of conformational changes in the Env trimer, forcing it to transition from a "closed" state to an "open," CD4-bound-like state.[1][3][4][6]
The consequences of this induced "opening" are twofold:
-
Inhibition of Viral Entry : By prematurely activating the Env trimer, this compound can lead to the irreversible inactivation and shedding of the gp120 subunit, thus preventing the virus from binding to co-receptors and entering target cells.[5]
-
Sensitization for Immune Clearance : The primary therapeutic application lies in its ability to expose otherwise hidden epitopes on the surface of infected cells. The "open" conformation reveals highly conserved CD4-induced (CD4i) epitopes, such as those in the co-receptor binding site (CoRBS) and Cluster A regions.[1][7] These newly exposed sites are potent targets for antibodies capable of mediating Antibody-Dependent Cellular Cytotoxicity (ADCC), a process where immune effector cells, like Natural Killer (NK) cells, recognize antibody-coated infected cells and eliminate them.[1][3][7]
By "unmasking" infected cells, this compound serves as the "shock" or "kick" agent in eradication strategies, allowing the host's immune system or co-administered therapeutic antibodies to "kill" the previously hidden reservoir cells.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the pharmacokinetic properties and effective concentrations of this compound.
Table 1: In Vitro Assay Concentrations
| Parameter | Concentration | Cell/Virus Type | Experimental Context | Reference |
| Env Inactivation | 20 µM | JRFL HIV-1 pseudoviruses | Measurement of infectivity decay kinetics | [8] |
| ADCC Sensitization | 50 µM | HIV-1JRCSF-infected T cells | Enhancement of ADCC mediated by plasma from HIV+ subjects | [7] |
| gp120 Shedding Induction | 10 µM | HIV-1AD8 virions | Measurement of Env susceptibility to disruption | [5] |
Table 2: In Vivo Dosing and Pharmacokinetics in Animal Models
| Animal Model | Dosing Regimen | Key Pharmacokinetic Parameter | Observation | Reference |
| Humanized Mice | 3 mg/animal/day (Subcutaneous) | Not Specified | Reduced HIV-1 DNA in tissues and delayed viral rebound after ART interruption. | [7] |
| Rhesus Macaques | Single doses of 3-36 mg/kg (Subcutaneous) | Serum Half-Life: 3-6 hours | Well-tolerated; sustained therapeutic levels for 8-12 hours at higher doses. | [1][3] |
| Rhesus Macaques | 2 x 36 mg/kg daily | Not Specified | Toxicity observed with this high daily dose. | [1][3] |
| Rhesus Macaques | 3 x 36 mg/kg every 3 or 7 days | Not Specified | Demonstrated reasonable safety profiles. | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate this compound.
ADCC Sensitization Assay
-
Objective : To determine if this compound can sensitize HIV-infected cells to ADCC mediated by antibodies from HIV-positive individuals.
-
Methodology :
-
Target Cell Preparation : Primary human CD4+ T cells are infected with an HIV-1 strain (e.g., HIV-1JRCSF).
-
Treatment : At 2 days post-infection, the infected target cells are treated with this compound (e.g., 50 µM) or a DMSO vehicle control.
-
Antibody Addition : Heat-inactivated plasma from ART-suppressed HIV-positive subjects (diluted, e.g., 1:1000) or specific CD4i antibodies (e.g., 17b and A32) are added.
-
Effector Cell Co-culture : Effector cells (typically NK cells) are added to the culture.
-
Endpoint Measurement : ADCC activity is quantified by measuring the lysis of target cells, often through the release of a fluorescent marker or lactate dehydrogenase (LDH). The ability of the antibody-effector cell combination to engage FcγRIIIa in the presence of this compound is also measured.[7]
-
In Vivo Efficacy in Humanized Mice
-
Objective : To evaluate the ability of this compound, in combination with antibodies, to reduce the viral reservoir and delay rebound in a living model.
-
Methodology :
-
Animal Model : Humanized mice (e.g., SRG-15 Hu-HSC) are infected with HIV-1JR-CSF.
-
ART Treatment : Mice are administered a standard ART regimen (e.g., raltegravir, emtricitabine, tenofovir) to suppress viral load to undetectable levels.
-
Intervention : Following ART suppression, mice are treated with this compound (e.g., 3 mg/mouse, subcutaneously) along with either plasma from HIV+ individuals or a combination of CD4i antibodies (e.g., 17b and A32).
-
ART Interruption : ART is withdrawn.
-
Monitoring : Plasma viral load is monitored weekly via quantitative real-time PCR. Peripheral blood is analyzed by flow cytometry to quantify CD4+ T cell levels.
-
Terminal Analysis : At the end of the experiment, tissues (spleen, lymph nodes, bone marrow, etc.) are harvested to quantify HIV-1 DNA levels using real-time PCR.[7]
-
Pharmacokinetic (PK) Analysis in Rhesus Macaques
-
Objective : To determine the safety, tolerability, and pharmacokinetic profile of this compound.
-
Methodology :
-
Animal Model : Uninfected or SHIV-infected rhesus macaques are used.
-
Administration : this compound is administered, typically subcutaneously, at various single or multiple-dose regimens (e.g., 3-36 mg/kg).
-
Sample Collection : Blood samples are collected at multiple time points post-administration.
-
Quantification : this compound levels in plasma and tissue samples are determined by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis : PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and serum half-life (t1/2) are calculated.[1][7]
-
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of the complex biological processes and experimental designs involving this compound.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]
- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bnm-III-170 Binding Site on the HIV-1 gp120 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding interaction between the small molecule CD4-mimetic, Bnm-III-170, and the HIV-1 envelope glycoprotein gp120. This compound is a critical tool in HIV-1 research and a potential therapeutic agent. It functions by targeting a highly conserved pocket on gp120, inducing conformational changes that mimic the binding of the natural host cell receptor, CD4. This guide details the precise binding site, the downstream consequences of this interaction, quantitative binding data, and detailed experimental protocols for studying this interaction.
The this compound Binding Site on gp120
This compound is a CD4-mimetic compound that competitively inhibits HIV-1 entry by binding to the gp120 subunit of the viral envelope glycoprotein (Env) trimer.[1][2] Its primary binding site is a deep, hydrophobic cavity known as the Phe43 pocket , named for the critical interaction of the Phenylalanine at position 43 of the host CD4 receptor.[3] this compound effectively mimics this interaction by inserting a portion of its structure into this conserved pocket.[3][4]
Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have elucidated the precise interactions between this compound and gp120.[3][4][5] The indane scaffold of this compound fits into the Phe43 pocket, while other moieties of the molecule make contact with surrounding residues.[6][7] These interactions are crucial for the high affinity and specificity of this compound.
The binding of this compound is not a simple competitive inhibition. It actively induces significant conformational changes in the gp120 protein and the entire Env trimer.[3][4] This is a key aspect of its mechanism of action.
Mechanism of Action: Inducing the "Open" Conformation
The HIV-1 Env trimer exists in a "closed" conformation (State 1) that shields it from many host antibodies. The binding of CD4 triggers a transition to an "open" conformation (State 2 and 3), which exposes the co-receptor binding site and facilitates membrane fusion.[1][2]
This compound binding to the Phe43 pocket mimics the effect of CD4 binding, forcing the Env trimer into an open, CD4-bound-like state.[3][4][8] This premature and prolonged adoption of the open state has two major antiviral consequences:
-
Irreversible Inactivation: In the absence of a target cell, the open conformation is unstable and leads to the irreversible inactivation of the Env trimer, including the shedding of the gp120 subunit.[1][2]
-
Sensitization to Antibody-Mediated Effector Functions: The open conformation exposes epitopes that are normally hidden. This includes the co-receptor binding site and other CD4-induced (CD4i) epitopes. This "unmasking" makes the virus and infected cells vulnerable to attack by non-neutralizing antibodies that can mediate Antibody-Dependent Cellular Cytotoxicity (ADCC).[8][9][10]
This dual mechanism of direct inhibition and sensitization to immune responses makes this compound a powerful tool for both studying HIV-1 entry and for developing novel therapeutic strategies.
Quantitative Binding and Activity Data
The following table summarizes the available quantitative data for this compound's interaction with HIV-1.
| HIV-1 Strain | Assay Type | Metric | Value (µM) | Reference |
| HIV-1 AD8 | Neutralization Assay | IC50 | 0.3 | [2] |
More comprehensive quantitative data, such as dissociation constants (Kd) from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for this compound with various gp120 proteins, are needed for a complete comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are foundational protocols for key experiments.
HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of this compound to inhibit viral entry into target cells.
Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4. They also contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the production of luciferase, which can be quantified.
Materials:
-
TZM-bl cells
-
HIV-1 pseudovirus stock of interest
-
This compound
-
Growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the assay, prepare serial dilutions of this compound in growth medium.
-
In a separate plate, pre-incubate the desired amount of HIV-1 pseudovirus with the this compound dilutions for 1 hour at 37°C. Include a virus-only control (no inhibitor) and a cells-only control (no virus).
-
Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixtures. Also add medium to the cells-only control wells.
-
Add DEAE-Dextran to all wells to a final concentration that has been optimized for the specific virus strain to enhance infection.
-
Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent neutralization for each this compound concentration relative to the virus-only control. The IC50 value can then be determined by non-linear regression analysis.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of this compound to sensitize HIV-1 infected cells to killing by immune effector cells in the presence of anti-HIV-1 antibodies.
Principle: HIV-1 infected target cells are treated with this compound to induce the "open" conformation of the Env trimer. These cells are then incubated with a source of anti-HIV-1 antibodies (e.g., patient serum or monoclonal antibodies) and effector cells (typically Natural Killer (NK) cells). Antibody binding to the exposed epitopes on the target cells triggers the effector cells to release cytotoxic granules, leading to target cell lysis.
Materials:
-
Target cells: A CD4+ T-cell line (e.g., CEM.NKR-CCR5) or primary CD4+ T cells infected with an HIV-1 strain of interest.
-
Effector cells: NK cells (e.g., from a healthy donor's PBMC or an NK cell line).
-
This compound.
-
Source of anti-HIV-1 antibodies (e.g., HIV-positive patient plasma, or specific monoclonal antibodies).
-
A method to quantify cell death (e.g., LDH release assay, chromium-51 release assay, or flow cytometry-based assays).
Protocol:
-
Prepare target cells by infecting them with HIV-1. Allow the infection to proceed for a time that allows for sufficient Env expression on the cell surface.
-
Incubate the infected target cells with a concentration of this compound known to induce the open conformation (e.g., 50 µM) for a defined period (e.g., 1-2 hours) at 37°C.[11] Include a control with no this compound.
-
Wash the target cells to remove excess this compound.
-
In a 96-well plate, combine the this compound-treated (or untreated) target cells, the antibody source (at various dilutions), and the effector cells at a predetermined effector-to-target (E:T) ratio.
-
Include necessary controls: target cells alone, target cells with effector cells (no antibody), and target cells with antibody (no effector cells).
-
Incubate the plate for 4-6 hours at 37°C.
-
Quantify cell lysis using the chosen method.
-
Calculate the percentage of specific ADCC activity for each condition.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the HIV-1 Env trimer.
Experimental Workflow for HIV-1 Neutralization Assay
Caption: Workflow for the TZM-bl based HIV-1 neutralization assay.
Logical Relationship in ADCC Sensitization
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. rcsb.org [rcsb.org]
- 5. 5F4P: HIV-1 gp120 complex with this compound [ncbi.nlm.nih.gov]
- 6. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1-Specific Antibody-Dependent Cellular Cytotoxicity (ADCC) | Springer Nature Experiments [experiments.springernature.com]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Antibody-Dependent Cellular Cytotoxicity against Primary HIV-Infected CD4+ T Cells Is Directly Associated with the Magnitude of Surface IgG Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
Bnm-III-170: A Technical Guide to a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bnm-III-170 is a small-molecule CD4-mimetic compound that represents a promising tool in the study of HIV-1 entry and a potential component of novel therapeutic strategies.[1] It functions as an entry inhibitor by binding to a highly conserved pocket on the HIV-1 envelope glycoprotein (Env) subunit gp120, specifically the Phe43 cavity.[2][3] This interaction mimics the binding of the host cell receptor CD4, inducing significant conformational changes in the Env trimer.[2][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.
Mechanism of Action
The entry of HIV-1 into a host cell is a complex process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target cells.[2] This binding triggers a series of conformational changes in the Env trimer, exposing the binding site for a coreceptor (either CCR5 or CXCR4).[2] Subsequent coreceptor binding leads to further structural rearrangements, ultimately resulting in the fusion of the viral and cellular membranes.
This compound acts as a CD4-mimetic, effectively hijacking this natural process.[2] By inserting itself into the Phe43 pocket of gp120, it induces a conformational state that mimics the CD4-bound "open" state of the Env trimer.[2][4] This has a dual antiviral effect:
-
Direct Inhibition of Viral Entry: The premature and allosteric activation of Env trimer opening can lead to the inactivation of the virus, preventing it from successfully fusing with and infecting host cells.[2] This mechanism includes the shedding of the gp120 subunit from the Env trimer.[5][6]
-
Sensitization to Antibody-Dependent Cellular Cytotoxicity (ADCC): The "open" conformation induced by this compound exposes epitopes on gp120 that are normally hidden.[1] These newly exposed sites can be recognized by CD4-induced (CD4i) antibodies, which are often present in HIV-1 infected individuals.[1][7] This enhanced antibody recognition facilitates the elimination of infected cells by immune cells through ADCC.[5][7]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound action on HIV-1 Env.
Quantitative Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vivo Dosing and Pharmacokinetics in Rhesus Macaques [1][8]
| Parameter | Value | Species | Route of Administration |
| Single Dose | 3-36 mg/kg | Rhesus Macaque | Subcutaneous |
| Serum Half-life | 3 to 6 hours | Rhesus Macaque | Subcutaneous |
| Evaluated Regimens (SHIV-infected) | 2 x 36 mg/kg daily (toxic) | Rhesus Macaque | Subcutaneous |
| 1 x 24 mg/kg | Rhesus Macaque | Subcutaneous | |
| 3 x 36 mg/kg every 7 days | Rhesus Macaque | Subcutaneous | |
| 3 x 36 mg/kg every 3 days | Rhesus Macaque | Subcutaneous |
Table 2: In Vivo Dosing in Humanized Mice [7]
| Parameter | Value | Species | Route of Administration |
| Dosing | 3 mg/mouse/day | Humanized Mice | Subcutaneous |
Table 3: In Vitro Experimental Concentrations
| Experiment | Concentration | Cell/Virus Type | Reference |
| ADCC Sensitization | 50 µM | HIV-1JRCSF-infected primary human CD4+ T cells | [7] |
| ADCC-mediated killing | 50 µM | CEM.NKr or primary CD4 T cells infected with SHIV | [9] |
| Infectivity Decay Assay | 20 µM | JRFL HIV-1 pseudoviruses | [10] |
| gp120 Shedding Assay | 10 µM - 100 µM | HIV-1AD8 Env | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of this compound to sensitize HIV-1-infected cells to killing by immune cells in the presence of specific antibodies.
a. Materials:
-
Target cells: HIV-1 infected primary human CD4+ T cells or a suitable cell line (e.g., CEM.NKr-CCR5-sLTR-Luc).[9]
-
Effector cells: Peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells.
-
Antibodies: CD4-induced antibodies (e.g., 17b, A32) or plasma from HIV-1 positive individuals.[7]
-
This compound.
-
Control compound (e.g., DMSO).[7]
-
Cell culture medium.
-
Assay for cell death (e.g., Luciferase-based assay for target cell lysis or FACS-based assay for killing).[9]
b. Protocol:
-
Prepare target cells by infecting them with the desired HIV-1 strain.
-
Plate the infected target cells in a 96-well plate.
-
Treat the target cells with this compound (e.g., 50 µM) or a control (e.g., DMSO) and incubate.[7][9]
-
Add the desired antibodies or patient plasma to the wells.
-
Add effector cells at a specific effector-to-target ratio.
-
Incubate the plate for a defined period (e.g., 6 hours).
-
Measure cell lysis using a pre-determined method (e.g., luciferase activity in the supernatant or flow cytometry to quantify dead target cells).[9]
c. Data Analysis: Calculate the percentage of specific ADCC-mediated killing by subtracting the background lysis (target and effector cells alone) from the lysis observed in the presence of antibodies and effector cells.
Caption: Workflow for an ADCC assay with this compound.
gp120 Shedding Assay
This assay quantifies the ability of this compound to induce the shedding of the gp120 subunit from the viral envelope.[11]
a. Materials:
-
HIV-1 virions (produced from transfected HEK 293T cells).[11]
-
This compound at various concentrations.[11]
-
Phosphate-buffered saline (PBS).
-
Ultracentrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against gp120 and p24 (capsid protein, as a loading control).
b. Protocol:
-
Harvest HIV-1 virions from cell culture supernatant and clarify by low-speed centrifugation and filtration.[11]
-
Pellet the virions by ultracentrifugation.[11]
-
Resuspend the virus pellet in PBS.
-
Incubate the virions with varying concentrations of this compound (e.g., up to 100 µM) for a specific time at 37°C (e.g., 2.5 hours).[11]
-
Separate the virions (pellet) from the supernatant containing shed gp120 by ultracentrifugation.
-
Lyse the pelleted virions.
-
Analyze the viral lysates by SDS-PAGE and Western blotting.
-
Probe the Western blot with antibodies against gp120 and p24.
c. Data Analysis: Quantify the band intensities for gp120 and p24. A decrease in the gp120/p24 ratio with increasing this compound concentration indicates gp120 shedding.
Viral Infectivity Decay Assay
This experiment assesses the rate at which this compound inactivates HIV-1 virions.[10]
a. Materials:
-
HIV-1 pseudoviruses (e.g., JRFL strain).[10]
-
This compound.
-
Target cells for infection (e.g., Cf2/CCR5 cells).[10]
-
Cell culture medium.
-
Luciferase assay system.
b. Protocol:
-
Incubate HIV-1 pseudoviruses at 37°C in the presence of a fixed concentration of this compound (e.g., 20 µM) for various durations.[10]
-
At each time point, take an aliquot of the virus/Bnm-III-170 mixture and use it to infect target cells.
-
After a set incubation period (e.g., 48 hours), measure the luciferase activity in the target cells, which corresponds to the level of viral infection.[10]
c. Data Analysis: Plot the luciferase signal as a function of the pre-incubation time with this compound. The rate of decay of infectivity can be calculated, often expressed as a half-life (T50).[10]
Conclusion
This compound is a valuable chemical tool for dissecting the intricacies of HIV-1 entry. Its unique mechanism of action, which involves inducing a CD4-bound-like conformation in the Env trimer, not only inhibits viral entry but also renders infected cells susceptible to immune-mediated clearance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this compound and other CD4-mimetics, contributing to the development of novel anti-HIV-1 strategies.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation (Journal Article) | OSTI.GOV [osti.gov]
- 5. rcsb.org [rcsb.org]
- 6. 8fly - HIV-1 gp120 complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
A Technical Guide to the Conformational Changes in HIV-1 Env Induced by the CD4-Mimetic Compound Bnm-III-170
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational changes induced in the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) by the small molecule CD4-mimetic, Bnm-III-170. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental processes.
Core Concept: this compound Induces a CD4-Bound-Like "Open" Conformation
This compound is a small molecule designed to mimic the interaction of the host cell receptor CD4 with the HIV-1 Env trimer. It competitively inhibits CD4 binding by inserting into the highly conserved Phe43 pocket on the gp120 subunit. This interaction triggers a series of conformational changes that transition the Env trimer from its native "closed" state to a CD4-bound-like "open" state. This premature activation can lead to irreversible inactivation of the Env trimer, preventing viral entry. Furthermore, the "open" conformation exposes epitopes that are otherwise occluded, making the virus more susceptible to antibody-dependent cellular cytotoxicity (ADCC).[1][2]
Data Presentation: Quantitative Analysis of this compound Interaction with HIV-1 Env
The following tables summarize the key quantitative data regarding the binding affinity, neutralization potency, and structural changes associated with this compound.
Table 1: Binding Affinity and Neutralization Potency of this compound
| Parameter | HIV-1 Strain | Value | Method | Reference |
| IC50 | HIV-1AD8 (Wild-Type) | 0.3 µM | Pseudovirus Neutralization Assay | [1] |
| Concentration for ADCC Sensitization | HIV-1JRCSF | 50 µM | Flow Cytometry-based ADCC Assay | [3][4] |
Table 2: Structural Data for this compound in Complex with BG505 SOSIP.664 Env Trimer
| Parameter | Value | Method | Reference |
| Overall Resolution | 3.7 Å | Single-Particle Cryo-Electron Microscopy | [5][6][7][8] |
| Local Resolution (Phe43 Pocket) | ~3.5 Å | Single-Particle Cryo-Electron Microscopy | [5] |
Table 3: Quantitative Conformational Changes in BG505 Env Induced by this compound
| Measurement | Closed State (Reference) | This compound Bound "Open" State | Method | Reference |
| Inter-protomer V1V2 Displacement | 14 Å | 74 Å ± 3.5 Å | Cryo-EM Structure Analysis | [5][6] |
| Inter-protomer V3 Positioning | 69 Å | 76 Å ± 4.6 Å | Cryo-EM Structure Analysis | [5][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effect on HIV-1 Env.
Single-Particle Cryo-Electron Microscopy (Cryo-EM)
This protocol outlines the general steps for determining the structure of the HIV-1 Env trimer in complex with this compound.
-
Complex Formation:
-
Purified, soluble BG505 SOSIP.664 Env trimers are incubated with a molar excess of this compound and the CD4-induced antibody (CD4i) 17b. The antibody 17b is used to stabilize the "open" conformation induced by this compound.
-
-
Grid Preparation:
-
A small volume (typically 3-4 µL) of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., FEI Vitrobot).
-
-
Data Acquisition:
-
Cryo-EM data is collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K2 or K3 direct electron detector.
-
Images are recorded in movie mode with a specified dose rate and total exposure.
-
-
Image Processing:
-
Movie frames are aligned and dose-weighted using software such as MotionCor2.
-
Contrast transfer function (CTF) parameters are estimated using Gctf or CTFFIND4.
-
Particles are automatically picked from the micrographs using software like Gautomatch.
-
2D classification is performed to remove junk particles and select for well-defined particle classes.
-
An initial 3D model is generated, and 3D classification is used to separate different conformational states.
-
The final 3D reconstruction is obtained by refining the selected particle set, followed by post-processing to sharpen the map.
-
-
Model Building and Refinement:
-
An initial model is fitted into the cryo-EM density map using software like UCSF Chimera.
-
The model is then manually built and refined in Coot, and real-space refined using programs such as Phenix.
-
Pseudovirus Neutralization Assay
This assay is used to determine the concentration of this compound required to inhibit HIV-1 entry into target cells by 50% (IC50).
-
Pseudovirus Production:
-
HEK293T cells are co-transfected with an Env-expressing plasmid for a specific HIV-1 strain and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.
-
The cell supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection.
-
-
Neutralization Assay:
-
Serial dilutions of this compound are prepared in a 96-well plate.
-
A constant amount of pseudovirus is added to each well and incubated with the compound for a specified time (e.g., 1 hour) at 37°C.
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter) are then added to the wells.
-
The plates are incubated for 48 hours at 37°C.
-
-
Data Analysis:
-
Luciferase activity is measured using a luminometer.
-
The percentage of neutralization is calculated relative to control wells containing virus but no inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of this compound to sensitize HIV-1-infected cells to killing by natural killer (NK) cells in the presence of ADCC-mediating antibodies.
-
Target Cell Preparation:
-
Primary CD4+ T cells are infected with an HIV-1 strain of interest (e.g., HIV-1JRCSF).
-
-
ADCC Reaction:
-
Infected target cells are incubated with a specific concentration of this compound (e.g., 50 µM) and a source of ADCC-mediating antibodies (e.g., patient plasma or specific monoclonal antibodies like 17b and A32).
-
Effector cells (e.g., peripheral blood mononuclear cells (PBMCs) or isolated NK cells) are added at a specific effector-to-target (E:T) ratio.
-
The co-culture is incubated for a set period (e.g., 6-8 hours).
-
-
Data Acquisition and Analysis:
-
Cell killing is assessed by measuring the release of a cytoplasmic enzyme (e.g., lactate dehydrogenase) or by flow cytometry to quantify the percentage of dead target cells (e.g., using a viability dye and staining for an intracellular viral protein like p24).
-
The percentage of specific ADCC is calculated by subtracting the background killing (in the absence of antibody or this compound) from the total killing.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
This compound Induced Conformational Pathway of HIV-1 Env
Caption: this compound binding to the Phe43 pocket induces a cascade of conformational changes in HIV-1 Env.
Experimental Workflow for Cryo-EM Structure Determination
Caption: A streamlined workflow for determining the cryo-EM structure of the Env-Bnm-III-170 complex.
Logical Relationship for ADCC Sensitization
Caption: Logical flow demonstrating how this compound facilitates ADCC against HIV-1 infected cells.
References
- 1. Neutralizing Antibodies Induced by First-Generation gp41-Stabilized HIV-1 Envelope Trimers and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into targeted ferroptosis in mechanisms, biology, and role of Alzheimer's disease: an update [frontiersin.org]
- 3. Improved killing of HIV-infected cells using three neutralizing and non-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in broadly neutralizing antibodies to HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation [authors.library.caltech.edu]
- 8. biorxiv.org [biorxiv.org]
The "Shock and Kill" HIV Eradication Strategy: A Technical Guide to Bnm-III-170's Role
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the "shock and kill" strategy for eradicating the latent HIV reservoir, with a specific focus on the core functionalities of the CD4-mimetic compound, Bnm-III-170. This document provides a comprehensive overview of the compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction to the "Shock and Kill" Strategy and the Challenge of HIV Latency
Despite the success of antiretroviral therapy (ART) in suppressing HIV replication, a cure remains elusive due to the persistence of a latent viral reservoir in long-lived memory CD4+ T cells.[1][2] These latently infected cells are transcriptionally silent, rendering them invisible to the immune system and unaffected by ART.[1][3] The "shock and kill" strategy aims to eliminate this reservoir by first reactivating the latent virus with Latency Reversing Agents (LRAs), the "shock," making the infected cells visible to the immune system.[1][4] Subsequently, the "kill" phase involves the elimination of these newly activated cells through either viral cytopathic effects or, more crucially, by immune-mediated clearance.[1][4]
However, a significant hurdle has been the inefficiency of the "kill" phase.[1] Many reactivated cells are not effectively cleared by the host's immune response. This is where targeted therapies like this compound come into play, aiming to enhance the "kill" component of this strategy.
This compound: A CD4-Mimetic Compound Enhancing the "Kill"
This compound is a small-molecule CD4-mimetic compound that binds to the HIV-1 envelope glycoprotein (Env) in the highly conserved Phe43 pocket of the gp120 subunit.[5][6] This binding mimics the interaction of the natural host cell receptor, CD4, inducing a conformational change in the Env trimer from a "closed" to an "open" state.[5][6][7] This "opening" of the Env exposes otherwise hidden epitopes that are targeted by CD4-induced (CD4i) antibodies, which are commonly found in individuals living with HIV.[6][7][8]
By exposing these epitopes, this compound sensitizes HIV-infected cells to recognition and elimination by the immune system through a process called Antibody-Dependent Cellular Cytotoxicity (ADCC).[6][7][8] In essence, this compound acts as a " sensitizer" for the "kill" phase of the "shock and kill" strategy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro ADCC Enhancement by this compound
| Cell Type | HIV-1 Strain | This compound Concentration (µM) | Antibody Source | Fold Increase in ADCC vs. DMSO Control (Approx.) | Reference |
| Primary human CD4+ T cells | HIV-1JRCSF | 50 | 17b and A32 (CD4i Abs) | Significant enhancement | [8] |
| Primary human CD4+ T cells | HIV-1JRCSF | 50 | Plasma from HIV+ subject | Significant enhancement | [8] |
| CD4+ T cells from aviremic HIV+ donors | Autologous | Not specified | Autologous plasma | Significant enhancement | [8] |
| CD4+ T cells | CH58 | Not specified | Plasma from HIV-1-infected donors | Significant enhancement | [9] |
| CD4+ T cells | JR-FL | Not specified | Plasma from HIV-1-infected donors | Significant enhancement | [9] |
Table 2: In Vivo Efficacy of this compound in Humanized Mice
| Mouse Model | Treatment Group | Outcome Measure | Result | Reference |
| HIV-1JR-CSF-infected SRG-15-Hu-PBL mice | This compound + HIV+ plasma | Plasma Viral Load (PVL) | Improved control of PVL | [8] |
| HIV-1JR-CSF-infected SRG-15-Hu-PBL mice | This compound + HIV+ plasma | Peripheral CD4+ T cells | Stabilization of CD4+ T cells | [8] |
| HIV-1JR-CSF-infected SRG-15-Hu-PBL mice | This compound + WT Abs | Tissue-associated CD4+ T cells | Significant increase | [8] |
| HIV-1JR-CSF-infected SRG-15-Hu-PBL mice | This compound + WT Abs | CD4+ T cell-associated proviral DNA | Significantly lower levels | [8] |
Table 3: Pharmacokinetics of this compound in Rhesus Macaques
| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (µg/mL) | Serum Half-life (hours) | Reference |
| Subcutaneous | 3-36 | 1.9-15.3 | 3-6 | [6][10] |
Table 4: this compound Resistance Profile
| HIV-1 Strain | Selection Condition | Resulting Env Mutations | Fold-Resistance to this compound | Reference |
| HIV-1AD8 | In vitro passage with increasing concentrations of this compound | E64G in gp120 inner domain | >1000-fold | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of this compound to sensitize HIV-infected cells to ADCC mediated by antibodies and effector cells.
Methodology:
-
Target Cell Preparation: Primary human CD4+ T cells are isolated from healthy donors and infected with a chosen HIV-1 strain (e.g., HIV-1JRCSF). Infected cells are cultured for a specified period (e.g., 2 days post-infection).
-
Treatment: Infected target cells are treated with a specific concentration of this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO).
-
Antibody Incubation: The treated target cells are then incubated with a source of anti-HIV antibodies. This can be a combination of specific monoclonal CD4i antibodies (e.g., 17b and A32 at 2.5 µg/ml each) or heat-inactivated plasma from HIV-positive individuals (e.g., at a 1:1000 dilution).
-
Effector Cell Co-culture: Natural Killer (NK) cells, isolated from healthy donors, are added to the target cell-antibody mixture at a specific effector-to-target (E:T) ratio.
-
ADCC Measurement: After a defined incubation period, cell killing is assessed. A common method is to measure the release of a cytoplasmic enzyme like lactate dehydrogenase (LDH) from damaged cells or to use flow cytometry-based assays to quantify the percentage of dead target cells (e.g., by staining with a viability dye).
-
Data Analysis: The percentage of specific ADCC is calculated by subtracting the background cell death (in the absence of antibodies or effector cells) from the observed cell death in the experimental conditions.
In Vivo Humanized Mouse Model for HIV Reservoir Reduction
Objective: To evaluate the in vivo efficacy of this compound in reducing the HIV reservoir in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., SRG-15) are reconstituted with human peripheral blood lymphocytes (PBLs) to create a humanized immune system (Hu-PBL mice).
-
Infection: The humanized mice are infected with a relevant HIV-1 strain (e.g., HIV-1JR-CSF).
-
Treatment Regimen: After establishment of infection, mice are divided into treatment and control groups. A typical treatment regimen could involve daily administration of this compound (e.g., 3mg/animal/day) in combination with infusions of plasma from HIV-positive individuals or specific anti-HIV antibodies.
-
Monitoring: Key parameters are monitored throughout the experiment, typically on a weekly basis. This includes:
-
Plasma Viral Load (PVL): Measured by quantitative real-time PCR.
-
Peripheral CD4+ T cell counts: Assessed by flow cytometry.
-
-
Terminal Analysis: At the end of the study, tissues (e.g., spleen, bone marrow, lymph nodes) are harvested to quantify the tissue-associated HIV reservoir. This is typically done by measuring the levels of proviral DNA using real-time quantitative PCR.
-
Statistical Analysis: Data from different treatment groups are compared using appropriate statistical tests (e.g., One-way ANOVA) to determine the significance of the observed effects.
Visualizing the Core Mechanisms and Workflows
Signaling Pathway: this compound-Mediated ADCC
Caption: this compound induces a conformational change in HIV Env, leading to ADCC.
Experimental Workflow: In Vitro ADCC Assay
Caption: Workflow for assessing this compound-mediated ADCC in vitro.
Logical Relationship: The "Shock and Kill" Strategy with this compound
References
- 1. Frontiers | Prime, shock and kill: BCL-2 inhibition for HIV cure [frontiersin.org]
- 2. eatg.org [eatg.org]
- 3. Shock and kill within the CNS: A promising HIV eradication approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting the “kill” into “shock and kill”: strategies to eliminate latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the HIV-1 Entry Inhibitor Bnm-III-170's Effect on the Viral Fusion Process
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Bnm-III-170, a small-molecule CD4-mimetic compound, on the Human Immunodeficiency Virus-1 (HIV-1) fusion process. The document details the molecular interactions, conformational changes, and downstream immunological consequences of this compound binding to the viral envelope glycoprotein, supported by quantitative data and experimental methodologies.
Introduction to this compound and the HIV-1 Fusion Process
HIV-1 entry into host cells is a critical first step in its lifecycle, mediated by the viral envelope glycoprotein (Env) trimer, a complex of gp120 and gp41 subunits. The fusion process is initiated by the binding of the gp120 subunit to the host cell's CD4 receptor. This interaction triggers a series of conformational changes in the Env trimer, exposing a binding site for a coreceptor (CCR5 or CXCR4). Subsequent binding to the coreceptor leads to the insertion of the gp41 fusion peptide into the host cell membrane, ultimately resulting in the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.
This compound is a small-molecule entry inhibitor that acts as a CD4-mimetic. It directly targets the gp120 subunit and interferes with the initial stages of the HIV-1 fusion cascade.
Mechanism of Action of this compound
This compound functions by binding to a highly conserved pocket on gp120, known as the Phe43 cavity, the same cavity engaged by the Phenylalanine at position 43 of the human CD4 receptor.[1][2][3][4] This mimicry of the CD4-gp120 interaction is central to its inhibitory effect.
2.1. Binding and Induction of Conformational Changes:
Upon binding to the Phe43 cavity, this compound induces significant conformational changes in the Env trimer, forcing it to adopt an "open" state that is typically only achieved after CD4 binding.[1][2][3][4] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound-bound Env trimers exhibit canonical CD4-induced structural rearrangements, including:
-
Trimer Opening: The gp120 subunits rotate and move away from the central axis of the trimer.
-
V1V2 Loop Displacement: The variable loops 1 and 2 of gp120 are displaced.
-
Bridging Sheet Formation: A four-stranded bridging sheet in gp120 is formed, which is crucial for coreceptor binding.
-
gp41 Reorganization: The gp41 subunit undergoes conformational changes, forming a compact and elongated HR1c helical bundle.[1]
This premature and irreversible induction of the "open" conformation can lead to the inactivation of the Env trimer, preventing it from productively engaging with host cell receptors and mediating fusion.[5][6]
2.2. Inhibition of Viral Entry:
By competing with CD4 for binding to gp120 and by inducing a non-productive "open" conformation, this compound potently inhibits HIV-1 entry into host cells.[5][6] This inhibitory activity has been demonstrated against a broad range of HIV-1 strains.[7][8]
2.3. Sensitization to Antibody-Dependent Cellular Cytotoxicity (ADCC):
A significant aspect of this compound's mechanism is its ability to sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC).[7][9][10] The "open" conformation induced by this compound exposes otherwise hidden epitopes on the Env trimer, particularly those recognized by CD4-induced (CD4i) antibodies that are commonly found in the plasma of HIV-1-infected individuals.[9][10] This unmasking of epitopes allows for enhanced recognition of infected cells by these antibodies, which can then recruit natural killer (NK) cells to eliminate the infected cells.[9]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified against various HIV-1 strains. The following table summarizes key inhibitory concentration (IC50) values reported in the literature.
| HIV-1 Strain | IC50 (µM) | Reference |
| HIV-1AD8 (Wild-Type) | 0.3 | [6] |
| HIV-1JR-FL | > 10-fold higher than AD8 | [7] |
| HIV-1BG505 | > 300 | [7] |
| HIV-1AD8 (E64G + I424T) | > 300 | [5] |
| HIV-1AD8 (E64G + S375N) | > 300 | [5] |
| HIV-1AD8 (E64G + S375N + I424T) | > 300 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line and viral stock used.
Experimental Protocols
4.1. HIV-1 Pseudovirus Inhibition Assay:
This assay is commonly used to determine the inhibitory activity of compounds like this compound.
-
Cell Lines: Cf2Th-CD4/CCR5 cells are frequently used as target cells. HEK 293T cells are used for the production of pseudoviruses.[8]
-
Pseudovirus Production: HEK 293T cells are co-transfected with a plasmid encoding the HIV-1 Env of interest, a plasmid encoding the HIV-1 backbone with a luciferase reporter gene, and a plasmid for a packaging protein.[8] The supernatant containing the pseudoviruses is harvested after 48 hours.[8]
-
Inhibition Assay:
-
Pseudoviruses are incubated with serial dilutions of this compound for 1 hour at 37°C.[8]
-
The virus-compound mixture is then added to Cf2Th-CD4/CCR5 target cells.[8]
-
After 48 hours of incubation, the cells are lysed, and luciferase activity is measured.[8]
-
The IC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the no-drug control.[8]
-
4.2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
This assay measures the ability of this compound to enhance the killing of infected cells by immune cells.
-
Target Cells: Primary human CD4+ T cells are infected with an HIV-1 strain (e.g., HIV-1JRCSF).[9]
-
Effector Cells: Autologous non-infected peripheral blood mononuclear cells (PBMCs) are used as effector cells.[9]
-
Antibodies: CD4i antibodies (e.g., 17b and A32) or plasma from HIV-1 positive individuals are used.[9]
-
Assay Procedure:
-
Infected target cells are treated with the desired antibodies and this compound (e.g., 50 µM) or a DMSO control.[9]
-
Effector cells are added to the target cells.
-
The percentage of ADCC is calculated by measuring the reduction in a marker of viable infected cells (e.g., flow cytometry-based counting of p24-positive cells).[9]
-
Visualizations of this compound's Mechanism and Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
This compound represents a promising class of HIV-1 entry inhibitors with a dual mechanism of action. By mimicking the CD4 receptor, it not only directly blocks viral entry but also leverages the host immune system by sensitizing infected cells to ADCC. This in-depth understanding of its molecular interactions and functional consequences is crucial for the ongoing development of novel HIV-1 therapeutics and eradication strategies. Further research into overcoming resistance and optimizing in vivo delivery will be critical for its potential clinical application.
References
- 1. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. V3 tip determinants of susceptibility to inhibition by CD4-mimetic compounds in natural clade A human immunodeficiency virus (HIV-1) envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Small-Molecule HIV-1 Entry Inhibitors
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) infection remains a significant global health challenge. The entry of HIV-1 into host cells is the first and a critical step in its replication cycle, making it an attractive target for antiretroviral therapy.[1][2] This process is mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits, which interacts with the host cell's CD4 receptor and a coreceptor, either CCR5 or CXCR4.[1][3][4] Small-molecule inhibitors that disrupt these interactions can effectively block viral entry and prevent infection.[2] This technical guide provides a comprehensive overview of small-molecule HIV-1 entry inhibitors, their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
The HIV-1 Entry Process: A Cascade of Events
The entry of HIV-1 into a target host cell is a sequential process involving several key interactions:
-
Attachment: The viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the surface of target cells, such as T-helper lymphocytes and macrophages.[4][5]
-
Coreceptor Binding: This initial binding induces conformational changes in gp120, exposing a binding site for a coreceptor, which is typically the C-C chemokine receptor type 5 (CCR5) or the C-X-C chemokine receptor type 4 (CXCR4).[3][4] The choice of coreceptor determines the viral tropism (R5 or X4).[3]
-
Membrane Fusion: The interaction with the coreceptor triggers further conformational changes in gp120 and the transmembrane glycoprotein gp41. This exposes the fusion peptide of gp41, which inserts into the host cell membrane.[6] Gp41 then refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and leading to their fusion.[6] This fusion event allows the viral core to be released into the cytoplasm of the host cell.[6]
Classes of Small-Molecule HIV-1 Entry Inhibitors
Small-molecule HIV-1 entry inhibitors are classified based on the stage of the entry process they target.[7]
| Inhibitor Class | Target | Mechanism of Action | Examples |
| Attachment Inhibitors | gp120 | Bind to a pocket on gp120, preventing its interaction with the CD4 receptor.[7] | Fostemsavir (prodrug of Temsavir)[8], BMS-663068 (prodrug of BMS-626529)[9] |
| Coreceptor Antagonists | CCR5 or CXCR4 | Bind to the coreceptors (CCR5 or CXCR4) on the host cell, blocking the interaction with gp120.[7][8][10] | Maraviroc (CCR5 antagonist)[8][11], Cenicriviroc (CCR5 antagonist)[9] |
| Fusion Inhibitors | gp41 | Bind to gp41 and interfere with the conformational changes required for membrane fusion.[7][10] | Enfuvirtide[8] |
| Post-Attachment Inhibitors | CD4 | Bind to the CD4 receptor and interfere with post-attachment steps necessary for viral entry. | Ibalizumab[8] |
Quantitative Efficacy of Representative Inhibitors
The potency of HIV-1 entry inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of viral activity in vitro.
| Inhibitor | Class | Target | IC50 / EC50 (nM) | Notes |
| Temsavir (active form of Fostemsavir) | Attachment Inhibitor | gp120 | Median IC50: 1.229 (CCR5-tropic), 1.109 (CXCR4-tropic)[12] | Active against a broad range of HIV-1 subtypes. |
| Maraviroc | CCR5 Antagonist | CCR5 | Varies by viral isolate, generally in the low nanomolar range. | Only effective against CCR5-tropic (R5) viruses.[11] |
| Ibalizumab | Post-Attachment Inhibitor | CD4 | IC50 fold-change can vary; low maximum percent inhibition (51-72%) observed in some resistant strains.[13] | A monoclonal antibody, not a small molecule, but a key entry inhibitor. Effective against both CCR5 and CXCR4 tropic viruses.[11] |
| BMS-806 | Attachment Inhibitor | gp120 | EC50: 40 nM | Development discontinued due to poor in vivo performance.[14] |
Experimental Protocols
HIV-1 Mediated Cell-Cell Fusion Assay
This assay is used to screen for and characterize inhibitors that block the fusion of HIV-1 infected cells with uninfected cells.
Principle:
This protocol utilizes a dye transfer method to quantify cell-cell fusion. HIV-1 infected cells (e.g., H9/IIIB) are labeled with a fluorescent dye (Calcein AM). When these cells fuse with uninfected target cells (e.g., MT-2), the dye is transferred. The inhibition of fusion is measured by a reduction in the number of dye-positive target cells.
Materials:
-
H9/IIIB cells (chronically infected with HIV-1 IIIB strain)
-
MT-2 cells (uninfected target cells)
-
Calcein AM fluorescent dye (Molecular Probes, Inc.)
-
CHR-peptides or other test inhibitors
-
96-well cell culture plates
-
Inverted fluorescence microscope (Zeiss)
-
Calcusyn computer program (Biosoft)
Procedure: [15]
-
Labeling of Effector Cells:
-
Harvest H9/IIIB cells and wash them with serum-free medium.
-
Resuspend the cells at a concentration of 2 x 10^5 cells/mL in serum-free medium.
-
Add Calcein AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the labeled cells three times with serum-free medium to remove excess dye.
-
Resuspend the labeled H9/IIIB cells at 2 x 10^4 cells/well in a 96-well plate.
-
-
Incubation with Inhibitors:
-
Prepare serial dilutions of the test inhibitor (e.g., CHR-peptide).
-
Add the diluted inhibitor to the wells containing the labeled H9/IIIB cells.
-
Incubate at 37°C for 30 minutes.
-
-
Co-culture with Target Cells:
-
Add 1 x 10^4 MT-2 cells to each well.
-
Incubate the co-culture at 37°C for 2 hours to allow for cell-cell fusion.
-
-
Quantification of Fusion:
-
After the incubation period, count the number of fused and unfused Calcein-labeled H9/IIIB cells under an inverted fluorescence microscope. Fused cells will appear as syncytia (large, multinucleated cells) containing the fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell-cell fusion) using the Calcusyn computer program.
-
Visualizations
HIV-1 Entry Pathway and Inhibitor Intervention Points
Caption: HIV-1 entry mechanism and points of intervention for different inhibitor classes.
Drug Screening Workflow for HIV-1 Entry Inhibitors
Caption: A typical workflow for the discovery and development of new HIV-1 entry inhibitors.
References
- 1. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 7. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 9. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 11. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]
- 12. hivandmore.de [hivandmore.de]
- 13. Clinical evidence for a lack of cross-resistance between temsavir and ibalizumab or maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. 4.4. HIV-1-Mediated Cell-Cell Fusion Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Bnm-III-170-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay for HIV-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-dependent cell-mediated cytotoxicity (ADCC) is a critical immune mechanism whereby effector cells, such as Natural Killer (NK) cells, lyse target cells that have been opsonized by specific antibodies. In the context of HIV-1, ADCC is a significant area of research for both understanding viral control and developing novel therapeutic and vaccine strategies. The HIV-1 envelope glycoprotein (Env) is the primary target for ADCC-mediating antibodies. However, its conformational flexibility often shields vulnerable epitopes from antibody recognition.[1][2]
Bnm-III-170 is a small molecule CD4 mimetic compound (CD4mc) that has been shown to enhance the susceptibility of HIV-1-infected cells to ADCC.[2][3] It functions by binding to the HIV-1 Env, inducing conformational changes that expose epitopes recognized by non-neutralizing antibodies (nnAbs) capable of mediating ADCC.[2][3] This protocol describes a detailed method for quantifying the ADCC activity against HIV-1-infected primary CD4+ T cells in the presence of this compound.
Signaling Pathway of ADCC
The general mechanism of ADCC involves the bridging of an antibody-coated target cell and an effector cell. The Fab portion of the antibody binds to the viral antigen (e.g., HIV-1 Env) on the surface of the infected cell, while the Fc portion is recognized by Fc receptors (e.g., CD16/FcγRIIIa) on the surface of an effector cell, typically an NK cell.[4][5] This cross-linking triggers the activation of the effector cell, leading to the release of cytotoxic granules containing perforin and granzymes, which ultimately induce apoptosis in the target cell.
References
- 1. journals.asm.org [journals.asm.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new cell line for assessing HIV-1 antibody dependent cellular cytotoxicity against a broad range of variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1-Specific Antibody-Dependent Cellular Cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bnm-III-170 in Humanized Mouse Models
For Research Use Only.
Introduction
Bnm-III-170 is a small-molecule CD4-mimetic compound primarily investigated for its potential as an anti-HIV-1 therapeutic. Its application in humanized mouse models has been pivotal in understanding its in vivo efficacy and mechanism of action. To date, the available scientific literature focuses exclusively on the use of this compound in the context of HIV-1 infection. There is currently no published data supporting the application of this compound in cancer research or oncology models.
These application notes provide a comprehensive overview of the established use of this compound in HIV-1-infected humanized mouse models, detailing its mechanism of action, experimental protocols, and relevant data for researchers, scientists, and drug development professionals in the field of virology and immunology.
Mechanism of Action
This compound functions as a CD4-mimetic by binding to the Phe43 cavity of the gp120 subunit of the HIV-1 envelope glycoprotein (Env)[1][2]. This binding induces a conformational change in the Env trimer, forcing it into an "open" state that is typically induced by the natural ligand, the CD4 receptor on T-cells[1][3]. This "opening" of the Env exposes otherwise concealed epitopes, which can then be targeted by CD4-induced (CD4i) antibodies. This process sensitizes HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC), a key immune mechanism for eliminating infected cells[2][4].
References
- 1. ‘This Is Our Fight Against Cancer’: Researchers Find HIV Drug Promising for Cancer Treatment | News | The Harvard Crimson [thecrimson.com]
- 2. HIV and Cancer Treatment: What Are Your Options? [blog.uvahealth.com]
- 3. news.harvard.edu [news.harvard.edu]
- 4. Impact of Antiretroviral Therapy on Cancer Treatment Outcomes among People Living with HIV in Low- and Middle-Income Countries: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening of HIV-1 Strains with Bnm-III-170
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bnm-III-170 is a small-molecule CD4-mimetic compound that represents a promising class of anti-HIV-1 agents.[1] It functions by binding to a highly conserved region on the HIV-1 envelope glycoprotein gp120, the Phe43 cavity, thereby inducing conformational changes that mimic the binding of the natural receptor, CD4.[2][3] This mechanism of action leads to two primary antiviral effects: direct inhibition of viral entry and sensitization of infected cells to antibody-dependent cellular cytotoxicity (ADCC).[2][3][4] These application notes provide detailed protocols for screening and characterizing the activity of this compound against various HIV-1 strains.
Mechanism of Action of this compound
This compound acts as a CD4-mimetic by inserting into the Phe43 pocket of gp120.[5] This interaction triggers a cascade of conformational changes in the Env trimer, transitioning it from a "closed" to an "open" state, which is typically induced by CD4 binding.[5][6] This premature activation of Env can lead to irreversible inactivation of the virus.[2][7] Furthermore, the "open" conformation exposes otherwise occluded epitopes on gp120, particularly the co-receptor binding site and other CD4-induced (CD4i) epitopes.[4][5] This unmasking allows for enhanced recognition and binding of non-neutralizing antibodies present in the plasma of HIV-1-infected individuals, which can then mediate the elimination of infected cells via ADCC.[4][8]
Data Presentation
Antiviral Activity of this compound against HIV-1 Strains
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various HIV-1 strains, as determined by luciferase-based infectivity assays.
| HIV-1 Strain | Cell Line | IC50 (µM) | Reference |
| JR-FL | Cf2Th-CD4/CCR5 | ~1-5 | [7] |
| SHIV-AD8-EO | CEM.NKr-CCR5-sLTR-Luc | ~1-10 | [9][10] |
| Various Clade A | Cf2Th-CD4/CCR5 | Varies (highly sensitive to resistant) | [7] |
| HIV-1AD8 | C8166-R5 | ~5 (initial) | [7] |
Enhancement of Antibody-Dependent Cellular Cytotoxicity (ADCC) by this compound
This table presents data on the enhancement of ADCC activity by this compound in the presence of plasma from HIV-1 positive individuals.
| Target Cells | Effector Cells | This compound Conc. (µM) | Fold Increase in ADCC | Reference |
| HIV-1JRCSF-infected primary CD4+ T cells | Autologous non-infected PBMC | 50 | Significant increase | [4][8] |
| SHIV-infected CEM.NKr-CCR5-sLTR-Luc cells | NK cells | 50 | Significant increase | [9][10] |
| CH58-infected CD4+ T cells | NK cells | Not specified | Enhancement observed | |
| JR-FL-infected CD4+ T cells | NK cells | Not specified | Enhancement observed |
Experimental Protocols
I. HIV-1 Infectivity Assay (Luciferase Reporter Gene Assay)
This protocol is designed to determine the antiviral activity of this compound by measuring the inhibition of HIV-1 infection in a single-round infectivity assay using TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR.[4][5][11]
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
HIV-1 Env-pseudotyped virus stocks
-
This compound
-
Complete Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin/streptomycin
-
DEAE-Dextran
-
96-well flat-bottom culture plates
-
Luciferase assay reagent (e.g., Britelite)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete GM.
-
Seed 1 x 104 cells in 100 µL of GM per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in GM. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
-
Infection:
-
Thaw HIV-1 pseudovirus aliquots and dilute in GM to a concentration that yields a luciferase signal of approximately 100,000 to 200,000 relative light units (RLU) in the absence of inhibitor.
-
In a separate plate, pre-incubate 50 µL of the diluted virus with 50 µL of the serially diluted this compound for 1 hour at 37°C.
-
Remove the overnight culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.
-
Include virus-only control wells (no compound) and cell-only control wells (no virus or compound).
-
Add DEAE-Dextran to a final concentration of 15-20 µg/mL to all wells containing virus to enhance infectivity.[4][11]
-
-
Incubation:
-
Luciferase Measurement:
-
After incubation, remove 100 µL of the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to allow for cell lysis.
-
Transfer 150 µL of the lysate to a black 96-well plate and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
II. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol measures the ability of this compound to enhance ADCC mediated by antibodies from HIV-1 positive individuals against HIV-1 infected target cells.
Materials:
-
Target cells: CEM.NKr-CCR5 cells or primary CD4+ T cells
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or a Natural Killer (NK) cell line
-
HIV-1 infectious molecular clone (e.g., expressing luciferase)
-
Plasma from HIV-1 positive individuals
-
This compound
-
RPMI 1640 medium supplemented with 10% FBS and IL-2 (for NK cells)
-
96-well U-bottom plates
-
Flow cytometer or luminometer
-
Cell viability dye (e.g., 7-AAD) or luciferase substrate
Protocol:
-
Target Cell Infection:
-
Infect target cells with HIV-1 at an appropriate multiplicity of infection (MOI).
-
Culture for 48-72 hours to allow for expression of viral envelope glycoproteins on the cell surface.
-
-
Assay Setup:
-
Wash and resuspend infected target cells at 1 x 105 cells/mL.
-
Plate 50 µL of target cells per well in a 96-well U-bottom plate.
-
Add 50 µL of heat-inactivated plasma from HIV-1 positive individuals (typically at a 1:1000 dilution) with or without this compound (e.g., 50 µM).
-
Include control wells with target cells and plasma alone, and target cells with this compound alone.
-
Incubate for 30 minutes at 37°C.
-
-
Addition of Effector Cells:
-
Add 100 µL of effector cells at an effector-to-target (E:T) ratio of 10:1.
-
Centrifuge the plate briefly to pellet the cells.
-
-
Incubation:
-
Incubate for 6 hours at 37°C, 5% CO2.
-
-
Measurement of Cell Killing:
-
Flow Cytometry Method:
-
Stain cells with a viability dye (e.g., 7-AAD) and an intracellular p24 antibody to identify infected cells.
-
Acquire events on a flow cytometer and determine the percentage of dead (7-AAD positive) infected (p24 positive) cells.
-
-
Luciferase Method (if using luciferase-expressing virus):
-
Lyse the cells and measure the remaining luciferase activity. A decrease in luciferase signal corresponds to target cell killing.
-
-
-
Data Analysis:
-
Calculate the percentage of specific ADCC killing by subtracting the background killing (in the absence of plasma) from the killing observed in the presence of plasma.
-
Compare the ADCC activity in the presence and absence of this compound to determine the fold enhancement.
-
III. Selection of this compound Resistant HIV-1 Strains
This protocol describes the in vitro selection of HIV-1 variants with reduced susceptibility to this compound.
Materials:
-
HIV-1 permissive cell line (e.g., C8166-R5)
-
Wild-type HIV-1 strain (e.g., HIV-1AD8)
-
This compound
-
Complete growth medium
-
p24 antigen ELISA kit
Protocol:
-
Initial Infection:
-
Infect C8166-R5 cells with wild-type HIV-1.
-
Culture the infected cells in the presence of a starting concentration of this compound, typically at or slightly above the IC50 value (e.g., 5 µM).[7]
-
-
Virus Passage:
-
Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).
-
When viral replication is evident, harvest the cell-free supernatant containing the progeny virus.
-
Use this supernatant to infect fresh C8166-R5 cells.
-
-
Dose Escalation:
-
Gradually increase the concentration of this compound in the culture medium with each subsequent passage. The concentration should be increased once the virus demonstrates robust replication at the current concentration.[7]
-
-
Monitoring Resistance:
-
Periodically, harvest viral supernatant and determine the IC50 of this compound using the HIV-1 infectivity assay described above.
-
A significant increase in the IC50 value compared to the wild-type virus indicates the development of resistance.
-
-
Genotypic Analysis:
-
Once a resistant virus population is established, extract viral RNA from the supernatant.
-
Perform reverse transcription PCR (RT-PCR) to amplify the env gene.
-
Sequence the amplified env gene to identify mutations that may be responsible for resistance. Common resistance mutations for CD4-mimetic compounds have been identified in gp120, such as S375N and I424T.[7]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro screening and characterization of this compound against various HIV-1 strains. By employing these standardized assays, researchers can effectively evaluate the antiviral potency, mechanism of action, and resistance profile of this and other CD4-mimetic compounds, thereby facilitating the development of novel HIV-1 therapeutics.
References
- 1. This compound |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]
- 2. ablinc.com [ablinc.com]
- 3. ADCC Assay Protocol [bio-protocol.org]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. V3 tip determinants of susceptibility to inhibition by CD4-mimetic compounds in natural clade A human immunodeficiency virus (HIV-1) envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bnm-III-170 in TZM-bl Cell Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bnm-III-170 is a small molecule CD4-mimetic that acts as a potent inhibitor of HIV-1 entry. By binding to a conserved pocket on the viral envelope glycoprotein gp120, where the host cell receptor CD4 would normally attach, this compound induces conformational changes in the envelope trimer. This premature induction of an "open" conformation can lead to irreversible inactivation of the virus and prevent its entry into target cells. The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR). Upon successful HIV-1 entry and Tat protein expression, the LTR is activated, leading to the expression of the reporter genes. The TZM-bl cell neutralization assay is a widely used, high-throughput method to quantify the inhibitory activity of compounds and antibodies against HIV-1 by measuring the reduction in luciferase expression.
This document provides detailed application notes and protocols for the use of this compound in TZM-bl cell neutralization assays, including its mechanism of action, experimental procedures, and expected outcomes.
Mechanism of Action of this compound in HIV-1 Entry
This compound functions as an HIV-1 entry inhibitor by mimicking the interaction of the host cell's CD4 receptor with the viral envelope glycoprotein gp120. It specifically targets the highly conserved Phe43 pocket on gp120. Binding of this compound to this site induces allosteric changes in the gp120 subunit, leading to a more open and less stable conformation of the entire Env trimer. This premature conformational change can have several inhibitory effects:
-
Inhibition of CD4 Binding: By occupying the CD4 binding pocket, this compound directly competes with the natural ligand, CD4, preventing the initial attachment of the virus to the host cell.
-
Premature Env Inactivation: The induced "open" conformation of the Env trimer is transient and unstable. This can lead to the shedding of the gp120 subunit, rendering the virus non-infectious.
-
Enhanced Antibody Recognition: The conformational changes induced by this compound can expose otherwise hidden epitopes on the gp120 and gp41 subunits. This can increase the susceptibility of the virus to neutralization by antibodies, including non-neutralizing antibodies that can mediate antibody-dependent cellular cytotoxicity (ADCC).
The following diagram illustrates the signaling pathway of HIV-1 entry and the point of intervention by this compound.
Caption: HIV-1 entry pathway and inhibition by this compound.
Quantitative Data: Neutralizing Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) of this compound against various HIV-1 strains in the TZM-bl neutralization assay. This data demonstrates the breadth of its antiviral activity.
| HIV-1 Strain | Clade | Co-receptor Tropism | Neutralization Tier | IC50 (µM) | Reference |
| AD8 | B | R5 | Tier 2 | 0.3 | [1] |
| JR-CSF | B | R5 | Tier 2 | 0.16 | [2] |
| NL4-3 | B | X4 | Tier 1A | 0.06 | [2] |
| 89.6 | B | R5/X4 | Tier 1A | 0.09 | [2] |
Note: IC50 values can vary between laboratories and experiments due to differences in assay conditions, virus stocks, and cell batches.
Experimental Protocols
Materials and Reagents
-
TZM-bl cells (available from the NIH AIDS Reagent Program)
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept below 0.5% to avoid cytotoxicity.
-
HIV-1 Env-pseudotyped or infectious molecular clone-derived viruses: Titered to give a luciferase signal of at least 10 times the background of cell-only wells.
-
DEAE-Dextran: Prepare a stock solution in sterile water. The optimal concentration should be determined for each batch and cell passage number.
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Experimental Workflow
The following diagram outlines the major steps in the TZM-bl neutralization assay with this compound.
Caption: Workflow for TZM-bl neutralization assay with this compound.
Detailed Protocol for TZM-bl Neutralization Assay with this compound
-
Cell Seeding:
-
Culture TZM-bl cells in Complete Growth Medium.
-
On the day before the assay, trypsinize and resuspend the cells.
-
Seed 1 x 10^4 TZM-bl cells in 100 µL of Complete Growth Medium per well in a 96-well flat-bottom plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
On the day of the assay, prepare serial dilutions of this compound in Complete Growth Medium. A typical starting concentration for a 10-point dilution series might be 100 µM.
-
Include a "no drug" control (virus only) and a "no virus" control (cells only). Also, include a solvent control with the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the cells and add 50 µL of the appropriate this compound dilution or control medium to each well.
-
-
Virus Addition:
-
Dilute the HIV-1 virus stock in Complete Growth Medium containing DEAE-Dextran to a concentration that will yield a satisfactory luciferase signal (typically 100-200 times the background). The optimal DEAE-Dextran concentration needs to be predetermined but is often in the range of 10-40 µg/mL.
-
Add 50 µL of the diluted virus to each well, except for the "no virus" control wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
After the 48-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average relative light unit (RLU) value of the "no virus" control wells from all other wells.
-
Calculate the percentage of neutralization for each this compound concentration using the following formula: % Neutralization = 100 x [1 - (RLU of this compound well / RLU of virus control well)]
-
Plot the percent neutralization against the log10 of the this compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Troubleshooting and Considerations
-
High Background: High background luminescence in the "no virus" control wells can be due to cell contamination or issues with the luciferase reagent. Ensure aseptic techniques and use fresh reagents.
-
Low Signal-to-Noise Ratio: If the RLU of the virus control wells is not significantly higher than the background, the virus titer may be too low. Re-titer the virus stock and adjust the amount used in the assay.
-
Compound Cytotoxicity: At high concentrations, this compound or the DMSO solvent may be toxic to the TZM-bl cells. It is essential to perform a cytotoxicity assay in parallel to the neutralization assay to ensure that the observed reduction in luciferase signal is not due to cell death. This can be done using assays such as MTT or by microscopic examination of the cell monolayer. No toxicity for this compound has been reported at concentrations up to 300 µM[1].
-
Variability in IC50 Values: As mentioned, IC50 values can vary. To ensure reproducibility, it is important to maintain consistency in cell passage number, virus preparation, and assay conditions. It is also recommended to include a positive control inhibitor with a known IC50 in each assay.
Conclusion
The TZM-bl cell neutralization assay is a robust and sensitive method for evaluating the antiviral activity of this compound. By following the detailed protocols and considering the potential variables, researchers can obtain reliable and reproducible data on the neutralizing potency and breadth of this promising HIV-1 entry inhibitor. This information is critical for the preclinical development and optimization of this compound and other CD4-mimetic compounds.
References
Application Notes and Protocols for Bnm-III-170 Administration in Rhesus Macaques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the CD4-mimetic compound, Bnm-III-170, in rhesus macaque models based on preclinical safety, pharmacokinetic, and biological activity studies.
Introduction
This compound is a small-molecule CD4-mimetic compound designed to bind to the Phe43 cavity of the gp120 subunit of the HIV-1 envelope glycoprotein (Env).[1][2][3][4] This binding induces a conformational change in Env, forcing it into an "open" state that exposes epitopes for CD4-induced (CD4i), antibody-dependent cell-mediated cytotoxicity (ADCC)-mediating antibodies.[1][2][3][4] This mechanism is being explored as part of a "shock and kill" strategy to eliminate latently HIV-1 infected cells.[1][4] The following protocols are based on studies conducted in uninfected and Simian-Human Immunodeficiency Virus (SHIV)-infected rhesus macaques.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound administration in rhesus macaques.
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Macaques
| Parameter | Value | Conditions |
| Administration Route | Subcutaneous (SQ) | Intravenous administration was associated with adverse reactions. |
| Serum Half-life | 3 - 6 hours | Following single SQ administrations.[1][2][3] |
| Vehicle | 20% DMSO solution | This compound administered at a concentration of 13.5 mg/mL.[2] |
| Effective Concentration (ADCC) | >0.675 µg/mL | Maintained for 8-12 hours at doses of 12, 24, and 36 mg/kg.[2] |
Table 2: Dosing Regimens and Observations in Rhesus Macaques
| Animal Model | Dosing Regimen (SQ) | Key Observations & Safety Profile |
| Uninfected | Single doses of 3, 6, 12, 14, 24, and 36 mg/kg | Well-tolerated; no major clinical signs of toxicity.[1][2] Transient increases in CPK, AST, and ALT were observed.[2] |
| SHIV-Infected | 2 x 36 mg/kg daily | Toxicity observed.[1][2][3] |
| SHIV-Infected | 1 x 24 mg/kg | Reasonable safety profile.[1][2][3] |
| SHIV-Infected | 3 x 36 mg/kg every 7 days | Reasonable safety profile.[1][2][3] |
| SHIV-Infected | 3 x 36 mg/kg every 3 days | Reasonable safety profile; mild erythema at injection sites.[1][2][3][4] |
Signaling Pathway and Mechanism of Action
This compound facilitates the recognition and elimination of HIV-1 infected cells by ADCC-mediating antibodies. The diagram below illustrates this proposed signaling pathway.
Caption: Mechanism of this compound in sensitizing infected cells to ADCC.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rhesus macaques.
Preparation and Formulation of this compound
-
Synthesis: this compound should be synthesized using an established enantioselective route.
-
Vehicle Preparation: Prepare a 20% dimethyl sulfoxide (DMSO) solution in a sterile, injectable-grade solvent (e.g., saline or water for injection).
-
Formulation: Dissolve the synthesized this compound in the 20% DMSO vehicle to a final concentration of 13.5 mg/mL.[2]
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter before administration.
Administration Protocol in Rhesus Macaques
Caution: Intravenous administration of 3 mg/kg this compound has been shown to cause anaphylactic-like reactions and should be avoided.[2][3] The subcutaneous route is recommended.
-
Animal Anesthesia: Prior to administration, anesthetize the rhesus macaques with an intramuscular injection of ketamine.
-
Note: Ketamine administration may lead to transient increases in creatine phosphokinase (CPK), aspartate aminotransferase (AST), and alanine aminotransferase (ALT).[4] It is crucial to obtain baseline blood samples before ketamine administration to differentiate between drug-related and procedure-related enzymatic elevations.
-
-
Dosage Calculation: Calculate the required volume of the 13.5 mg/mL this compound formulation based on the animal's body weight and the desired dose (e.g., 24 mg/kg or 36 mg/kg).
-
Subcutaneous Administration: Administer the calculated volume via subcutaneous injection. Vary the injection site for subsequent administrations to minimize local reactions.
-
Monitoring: Post-administration, monitor the animals for any adverse reactions, including local injection site reactions (e.g., erythema) and systemic signs of toxicity.[4]
-
Dosing Frequency: For multiple dosing studies, a regimen of 36 mg/kg every 3 days has been established as having a reasonable safety profile.[1][2][3] If administering different single doses to the same animal for dose-escalation studies, a washout period of at least 2 months between doses is recommended.[2][3]
Pharmacokinetic Analysis
The following workflow outlines the process for determining the pharmacokinetic profile of this compound.
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
-
Blood Collection: Following a single subcutaneous administration of this compound, collect peripheral blood samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Separation: Process the collected blood by centrifugation to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of this compound in the plasma samples using a validated analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including serum half-life, peak concentration (Cmax), and time to peak concentration (Tmax).
Assessment of Biological Activity
While this compound administration did not result in changes to plasma viral loads in SHIV-infected macaques, its biological activity can be confirmed through ex vivo assays.[1][3]
-
Sample Collection: Collect plasma from treated animals at time points corresponding to expected peak this compound concentrations.
-
Increased Antibody Binding Assay:
-
Co-culture target cells expressing SHIV Env with plasma from treated animals.
-
Use flow cytometry with fluorescently labeled secondary antibodies to detect and quantify the binding of antibodies from the plasma to the target cells.
-
Compare the binding with plasma collected pre-treatment as a negative control. An increase in binding indicates the biological activity of this compound.[1]
-
-
ADCC Assay:
-
Use the plasma from treated animals as a source of antibodies in a standard ADCC assay (e.g., a chromium-51 release assay or a reporter gene assay).
-
Target cells should be SHIV-infected cells, and effector cells can be NK cells isolated from healthy donors.
-
Increased target cell lysis in the presence of plasma from this compound-treated animals compared to pre-treatment plasma demonstrates the drug's ability to mediate ADCC.[1][2]
-
-
Neutralization Assay:
Safety and Toxicology Assessment
-
Clinical Monitoring: Regularly monitor animals for clinical signs of toxicity, such as changes in behavior, appetite, and weight.
-
Injection Site Monitoring: Inspect injection sites for signs of local reactions like erythema, swelling, or induration.[4]
-
Clinical Pathology:
-
Collect blood for complete blood counts and serum chemistry analysis at baseline and at regular intervals post-treatment.
-
Pay close attention to liver enzymes (AST, ALT) and muscle enzymes (CPK), which have been shown to be transiently elevated.[2]
-
-
Necropsy: In the event of a severe adverse event, perform a full necropsy to determine the cause.[4]
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Bnm-III-170 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bnm-III-170 is a small-molecule CD4-mimetic compound that has shown significant promise in the field of HIV-1 research. Its primary mechanism of action involves binding to the gp120 subunit of the HIV-1 envelope glycoprotein (Env), inducing conformational changes that expose epitopes for antibody-dependent cellular cytotoxicity (ADCC)[1][2]. This sensitizes HIV-1-infected cells to immune-mediated clearance. While the primary focus of this compound research has been on its anti-viral properties, a thorough understanding of its effects on host cells is crucial for further drug development. This document provides detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The following protocols focus on the assessment of apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), key indicators of cellular health and response to therapeutic agents.
Mechanism of Action of this compound
This compound acts as a CD4-mimetic by binding to the Phe43 cavity of the gp120 subunit of the HIV-1 envelope glycoprotein[1]. This binding event forces the Env trimer into an "open" conformation, similar to the conformational change induced by the natural binding of CD4. This "opening" of the Env exposes otherwise hidden epitopes that can be recognized by CD4-induced (CD4i) antibodies, leading to enhanced ADCC and sensitization of HIV-1-infected cells to elimination by the host's immune system. Studies have shown that this compound can significantly delay viral rebound in animal models when used in combination with antiretroviral therapy (ART) and specific antibodies.
dot
Caption: Signaling pathway of this compound in HIV-1 infected cells.
Data Presentation
The following tables are structured to present quantitative data from flow cytometry analyses of this compound treated cells. Note: Specific experimental data for this compound on apoptosis, cell cycle, and ROS in publicly available literature is limited. These tables serve as templates for researchers to populate with their own experimental data generated using the protocols provided below.
Table 1: Analysis of Apoptosis in this compound Treated Cells
| Cell Line | Treatment (this compound Conc.) | Incubation Time (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Jurkat (HIV-infected) | 0 µM (Control) | 24 | |||
| 1 µM | 24 | ||||
| 10 µM | 24 | ||||
| 50 µM | 24 | ||||
| Jurkat (uninfected) | 0 µM (Control) | 24 | |||
| 1 µM | 24 | ||||
| 10 µM | 24 | ||||
| 50 µM | 24 |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Cell Line | Treatment (this compound Conc.) | Incubation Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| CEM-SS | 0 µM (Control) | 48 | ||||
| 1 µM | 48 | |||||
| 10 µM | 48 | |||||
| 50 µM | 48 | |||||
| PBMC | 0 µM (Control) | 48 | ||||
| 1 µM | 48 | |||||
| 10 µM | 48 | |||||
| 50 µM | 48 |
Table 3: Reactive Oxygen Species (ROS) Production in this compound Treated Cells
| Cell Line | Treatment (this compound Conc.) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Monocytes | 0 µM (Control) | 6 | 1.0 | |
| 1 µM | 6 | |||
| 10 µM | 6 | |||
| 50 µM | 6 | |||
| Macrophages | 0 µM (Control) | 6 | 1.0 | |
| 1 µM | 6 | |||
| 10 µM | 6 | |||
| 50 µM | 6 |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cells treated with this compound. It is recommended to use both HIV-1 infected and uninfected cell lines, as well as primary cells like Peripheral Blood Mononuclear Cells (PBMCs), to comprehensively assess the effects of the compound.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
dot
Caption: Experimental workflow for apoptosis analysis.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., Jurkat, CEM-SS, or primary PBMCs)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution, and combine with the supernatant.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
dot
Caption: Experimental workflow for cell cycle analysis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol, cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Harvest cells and wash once with PBS as described in Protocol 1.
-
Fixation:
-
Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.
-
-
Data Interpretation:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
A sub-G1 peak indicates the presence of apoptotic cells with fragmented DNA.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
This protocol measures the overall intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
dot
References
Application Note: Luciferase-Based ADCC Assay for Evaluating Bnm-III-170 as an Enhancer of Anti-HIV-1 Antibody Activity
Audience: Researchers, scientists, and drug development professionals in immunology, virology, and biologics.
Introduction
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) is a critical immune mechanism by which effector cells, such as Natural Killer (NK) cells, recognize and eliminate target cells coated with specific antibodies.[1] This process is initiated when the antigen-binding (Fab) region of an antibody binds to a target cell antigen, and its crystallizable (Fc) region is recognized by Fc receptors (e.g., FcγRIIIa or CD16) on effector cells.[2] This cross-linking triggers the effector cell to release cytotoxic granules, leading to target cell apoptosis.[2]
In the context of HIV-1, ADCC is a key mechanism for eliminating virus-infected cells. However, the HIV-1 envelope glycoprotein (Env) often exists in a "closed" conformation, shielding it from many ADCC-mediating antibodies.[3][4] Bnm-III-170 is a small-molecule CD4-mimetic that binds to the gp120 subunit of the HIV-1 Env, inducing a conformational change to an "open" state.[5][6] This action exposes conserved epitopes that can be targeted by otherwise non-neutralizing, ADCC-mediating antibodies.[3][4]
Traditional ADCC assays, which measure target cell lysis, often suffer from high variability due to their reliance on primary effector cells.[7][8] Luciferase-based reporter assays offer a robust and highly reproducible alternative.[9] These assays utilize an engineered Jurkat effector cell line that stably expresses the FcγRIIIa receptor and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[10][11] Activation of the FcγRIIIa receptor initiates a signaling cascade that leads to NFAT-driven luciferase expression, providing a quantitative measure of ADCC activity.[9][10]
This application note provides a detailed protocol for using a luciferase-based ADCC reporter assay to quantify the ability of this compound to sensitize HIV-1 Env-expressing target cells and enhance the ADCC activity of anti-HIV-1 antibodies.
Principle of the Assay
The assay measures the potentiation of antibody-mediated ADCC by this compound.
-
Sensitization: this compound binds to HIV-1 Env on target cells, inducing a CD4-bound-like "open" conformation.
-
Antibody Binding: An anti-HIV-1 antibody binds to the newly exposed epitopes on the Env protein.
-
Effector Cell Engagement: The FcγRIIIa receptor on the engineered Jurkat effector cells recognizes and binds to the Fc portion of the antibody coating the target cell.
-
Signal Transduction: This engagement activates an intracellular signaling cascade, leading to the activation of the NFAT transcription factor.
-
Reporter Gene Expression: Activated NFAT drives the expression of the firefly luciferase reporter gene.
-
Signal Detection: The addition of a luciferase substrate results in a luminescent signal that is directly proportional to the magnitude of ADCC activation.
ADCC Enhancement and Signaling Pathway Diagram
Caption: this compound induces a conformational change in HIV-1 Env, enhancing antibody binding and subsequent FcγRIIIa-mediated activation of the NFAT-luciferase reporter in effector cells.
Experimental Protocol
Materials and Reagents
-
Target Cells: CHO-K1 cells stably expressing full-length HIV-1 Env protein (e.g., from a clade B or C virus) or CEM.NKR-CCR5 cells infected with an Env-expressing virus.
-
Effector Cells: ADCC Reporter Bioassay Effector Cells (e.g., Jurkat/NFAT-luc/FcγRIIIa, Promega Cat. #G7010 or equivalent).
-
Test Compound: this compound (MedChemExpress Cat. #HY-139739 or equivalent), reconstituted in DMSO.
-
Test Antibody: Purified human IgG from HIV-1 positive patient plasma or a known anti-HIV-1 monoclonal antibody (e.g., VRC01).
-
Control Antibody: Human IgG Isotype Control.
-
Cell Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (Low IgG), Penicillin/Streptomycin.
-
Assay Buffer: RPMI 1640 with 1-4% Low IgG FBS.
-
Luciferase Detection Reagent: Bio-Glo™ Luciferase Assay System (Promega Cat. #G7940) or equivalent.
-
Equipment: 96-well white, flat-bottom assay plates, multichannel pipettes, CO₂ incubator (37°C, 5% CO₂), luminometer.
Assay Workflow Diagram
Caption: Step-by-step workflow for the this compound enhanced ADCC luciferase reporter assay.
Step-by-Step Methodology
-
Cell Preparation:
-
Target Cells: Culture HIV-1 Env-expressing target cells to reach ~80-90% confluency. On the day of the assay, harvest the cells, wash with assay buffer, and resuspend to a final concentration of 4 x 10⁵ cells/mL.
-
Effector Cells: Thaw the ADCC Reporter Effector Cells according to the manufacturer's protocol. Resuspend in assay buffer to a final concentration of 6 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the target cell suspension (20,000 cells) to each well of a 96-well white assay plate.
-
Prepare a 10-point serial dilution of the anti-HIV-1 antibody in assay buffer, starting at a high concentration (e.g., 20 µg/mL).
-
Prepare two sets of these antibody dilutions:
-
Set A: Antibody alone.
-
Set B: Antibody + a fixed, non-cytotoxic concentration of this compound (e.g., 5 µM). The optimal concentration of this compound should be determined empirically in a preliminary experiment.
-
-
Add 25 µL of the appropriate antibody dilution from Set A or Set B to the wells containing target cells.
-
Include the following controls (25 µL/well):
-
Target + Effector Only: Assay buffer only (no antibody, no this compound).
-
This compound Control: this compound only (no antibody).
-
Isotype Control: Highest concentration of isotype control antibody ± this compound.
-
-
-
Incubation:
-
Add 25 µL of the effector cell suspension (15,000 cells) to each well. The final volume should be 100 µL, and the Effector-to-Target (E:T) ratio will be 0.75:1. Note: E:T ratios should be optimized for specific cell lines, typically ranging from 1:1 to 6:1.
-
Gently mix the plate and incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[10][12]
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature for at least 20 minutes.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
The results can be analyzed by calculating the fold induction of the luminescent signal over the background (Target + Effector cells only). A four-parameter logistic (4PL) curve fit is used to determine the EC₅₀ value for the antibody with and without this compound.
Table 1: Example Raw Luminescence Data (Relative Light Units - RLU)
| Antibody Conc. (µg/mL) | RLU (Antibody Alone) | RLU (Antibody + 5µM this compound) |
| 10.000 | 1,250,400 | 4,850,200 |
| 3.333 | 1,180,500 | 4,610,800 |
| 1.111 | 950,600 | 3,950,500 |
| 0.370 | 620,100 | 2,840,600 |
| 0.123 | 310,800 | 1,550,100 |
| 0.041 | 150,200 | 730,700 |
| 0.014 | 80,500 | 350,300 |
| 0.005 | 45,100 | 160,900 |
| 0.002 | 30,800 | 85,400 |
| 0.000 | 25,500 | 70,100 |
| Controls | RLU | |
| Target + Effector Only | 25,100 | |
| This compound Only | 68,500 | |
| Isotype Control (10 µg/mL) | 35,600 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Calculated Results and Potency Analysis
| Parameter | Antibody Alone | Antibody + 5µM this compound |
| Max Fold Induction | 49.8 | 193.2 |
| EC₅₀ (µg/mL) | 0.295 | 0.098 |
| Potency Enhancement | - | 3.0x |
Interpretation:
The data clearly demonstrates that the presence of a fixed concentration of this compound significantly enhances the ADCC activity of the anti-HIV-1 antibody. This is evidenced by:
-
A ~3.8-fold increase in the maximum luminescent signal (Max Fold Induction).
-
A 3-fold decrease in the EC₅₀ value, indicating that a lower concentration of antibody is required to achieve 50% of the maximum effect.
These results support the hypothesis that this compound sensitizes HIV-1 Env-expressing target cells, making them more susceptible to antibody-mediated cytotoxicity. This assay provides a robust, quantitative method for evaluating small-molecule enhancers of antibody effector function for therapeutic development.
References
- 1. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]
- 6. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADCC Reporter Bioassay - Creative Biolabs [creative-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ADCC Bioassay, F Variant [promega.jp]
- 10. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Performing ADCC Reporter Bioassay with an Environmentally Controlled Microplate Reader | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Assessing the Efficacy of Bnm-III-170 in Primary Patient Samples
Introduction
Bnm-III-170 is a small-molecule CD4-mimetic compound that has been investigated for its therapeutic potential in the context of Human Immunodeficiency Virus 1 (HIV-1) infection.[1][2][3] Contrary to applications in oncology, current research focuses on its ability to modulate the conformation of the HIV-1 envelope glycoprotein (Env) to enhance the host immune response against infected cells.[1][2] These application notes provide a detailed overview of the mechanism of action of this compound and protocols for assessing its efficacy in primary patient samples from HIV-1 infected individuals.
Mechanism of Action
This compound functions by binding to the Phe43 cavity of the gp120 subunit of the HIV-1 Env trimer.[1][3][4] This binding event mimics the interaction of the host cell receptor CD4, inducing a conformational change in the Env protein from a "closed" to an "open" state.[1][3][4] The "open" conformation exposes epitopes that are otherwise shielded. These newly exposed epitopes can be recognized by CD4-induced (CD4i) antibodies present in the plasma of HIV-1 infected individuals.[1][2] The binding of these antibodies to the surface of infected cells facilitates Antibody-Dependent Cellular Cytotoxicity (ADCC), a process where immune cells like Natural Killer (NK) cells recognize and eliminate the antibody-coated infected cells.[1][2]
Caption: Mechanism of this compound in sensitizing HIV-1 infected cells to ADCC.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| ADCC Enhancement | HIV-1JRCSF-infected primary human CD4+ T cells | 50 µM | Enhanced recognition of infected cells by plasma from HIV+ subjects and induced ADCC. | [2] |
| gp120 Shedding | HIV-1AD8 virions | 10 µM | Induced shedding of nearly all gp120 after 2.5 hours of incubation. | [5] |
Table 2: In Vivo Pharmacokinetics and Dosing in Rhesus Macaques
| Dosing Regimen | Animal Model | Peak Plasma Concentration | Plasma Half-life | Outcome | Reference |
| 3-36 mg/kg (single subcutaneous dose) | Uninfected Rhesus Macaques | 1.9–15.3 µg/mL | 3-6 hours | Well-tolerated. | [1] |
| Various (e.g., 3 x 36 mg/kg every 3 days) | SHIV-infected Rhesus Macaques | Not specified | 3-6 hours | Increased antibody binding to infected cells and sensitized virions to neutralization. | [1][3] |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound on primary patient samples.
1. Isolation of Primary CD4+ T Cells and Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of primary CD4+ T cells for infection and PBMCs to be used as effector cells in ADCC assays.
-
Materials:
-
Whole blood from HIV-1 infected individuals on antiretroviral therapy (ART) and from healthy donors.
-
Ficoll-Paque PLUS (or equivalent density gradient medium).
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or equivalent).
-
RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, IL-2.
-
Phytohemagglutinin (PHA).
-
-
Protocol:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash PBMCs three times with PBS.
-
For CD4+ T cell isolation, resuspend a portion of PBMCs and add the enrichment cocktail as per the manufacturer's instructions.
-
Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.
-
Collect the enriched CD4+ T cells from the plasma-Ficoll interface.
-
Wash and resuspend cells in complete RPMI 1640 medium.
-
Activate CD4+ T cells with PHA for 48 hours, then maintain in medium supplemented with IL-2.
-
2. In Vitro Assessment of this compound Mediated ADCC
This protocol details how to assess the ability of this compound to sensitize HIV-1 infected primary CD4+ T cells to ADCC mediated by plasma from HIV-1 positive individuals.
-
Materials:
-
Activated primary CD4+ T cells (target cells).
-
VSV-G pseudotyped HIV-1 virus.
-
PBMCs from healthy donors (effector cells).
-
Heat-inactivated plasma from ART-suppressed HIV+ individuals.
-
This compound.
-
Cell viability/cytotoxicity assay kit (e.g., LDH release assay or a fluorescent live/dead stain).
-
-
Protocol:
-
Infect activated primary CD4+ T cells with VSV-G pseudotyped HIV-1.
-
Two days post-infection, wash the target cells.
-
In a 96-well plate, add the infected target cells.
-
Add this compound (e.g., at a final concentration of 50 µM) or DMSO (vehicle control).
-
Add heat-inactivated plasma from an HIV+ donor (e.g., at a 1:1000 dilution).
-
Add effector cells (PBMCs from a healthy donor) at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure cell lysis/cytotoxicity using a chosen assay kit according to the manufacturer's instructions.
-
Calculate percent specific lysis.
-
3. Flow Cytometry Analysis of Antibody Binding to Infected Cells
This protocol is for quantifying the enhancement of antibody binding to the surface of infected cells in the presence of this compound.
-
Materials:
-
Infected primary CD4+ T cells.
-
This compound.
-
Plasma from HIV+ individuals or specific CD4i monoclonal antibodies (e.g., 17b).
-
Fluorochrome-conjugated secondary antibody (e.g., anti-human IgG).
-
Flow cytometer.
-
-
Protocol:
-
Culture infected primary CD4+ T cells in the presence of this compound (e.g., 50 µM) or DMSO for a short period (e.g., 1 hour).
-
Wash the cells and incubate with plasma from an HIV+ donor or a primary CD4i antibody for 1 hour on ice.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Incubate with a fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) to quantify antibody binding.
-
Caption: Workflow for assessing this compound efficacy in primary patient samples.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing HIV-1 Neutralization through Combined Use of Bnm-III-170 and Broadly Neutralizing Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir. A promising strategy to target and eliminate these latently infected cells is the "shock and kill" approach. This involves reactivating the virus and then using immune effectors to clear the infected cells. Broadly neutralizing antibodies (bNAbs) are a key component of this strategy, capable of neutralizing a wide range of HIV-1 strains and mediating the elimination of infected cells.[1][2] However, the HIV-1 envelope glycoprotein (Env) on the surface of infected cells often exists in a "closed" conformation, shielding it from recognition by many antibodies.[3][4]
Bnm-III-170 is a small-molecule CD4-mimetic compound that addresses this challenge.[3][4] It binds to the Phe43 cavity of the gp120 subunit of Env, inducing a conformational change to an "open" state.[3][4][5] This exposes epitopes that are otherwise hidden, significantly enhancing the ability of bNAbs and other non-neutralizing antibodies to bind and mediate antibody-dependent cellular cytotoxicity (ADCC).[3][6] This document provides detailed application notes and protocols for combining this compound with bNAbs in preclinical research settings.
Mechanism of Action: A Synergistic Approach
The combination of this compound and bNAbs represents a synergistic strategy to combat HIV-1. This compound acts as a sensitizer, rendering infected cells more vulnerable to antibody-mediated immune responses. The proposed signaling pathway is as follows:
Caption: this compound induces an 'open' conformation of HIV-1 Env, enabling bNAb binding and subsequent ADCC by NK cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound and bNAbs.
Table 1: In Vivo Efficacy of this compound in Combination with Antibodies in Humanized Mice [6]
| Treatment Group | Intervention | Outcome |
| Control | - | Progressive increase in plasma viral load |
| This compound + HIV+ Plasma | This compound (3 mg/mouse, subcutaneous) + Plasma from HIV+ individuals | Significant reduction in HIV-1 DNA in tissues |
| This compound + 17b & A32 | This compound (3 mg/mouse, subcutaneous) + anti-CoRBS Ab (17b) & anti-Cluster A Ab (A32) | Significant reduction in HIV-1 DNA in tissues |
| ART + this compound + HIV+ Plasma | Antiretroviral therapy followed by this compound and HIV+ plasma | Significant delay in viral rebound after ART withdrawal |
| ART + this compound + 17b & A32 | Antiretroviral therapy followed by this compound and bNAbs | Significant delay in viral rebound after ART withdrawal |
Table 2: Pharmacokinetics of this compound in Rhesus Macaques [3][4]
| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (µg/mL) | Plasma Half-life (hours) |
| Subcutaneous | 3 | 1.9 | 3-6 |
| Subcutaneous | 12 | ~5.0 | 3-6 |
| Subcutaneous | 24 | ~10.0 | 3-6 |
| Subcutaneous | 36 | 15.3 | 3-6 |
Table 3: In Vitro Sensitization to ADCC by this compound [6]
| Cell Type | HIV-1 Strain | Treatment | Outcome |
| Primary human CD4+ T cells | HIV-1 JR-CSF | This compound (50 µM) + 17b & A32 (2.5 µg/ml each) | Enhanced recognition and ADCC |
| Primary human CD4+ T cells | HIV-1 JR-CSF | This compound (50 µM) + Plasma from HIV+ subject (1:1000) | Enhanced recognition and ADCC |
| CD4+ T cells from ART-suppressed donors | - | This compound + Autologous plasma | Enhanced capacity of autologous plasma to target and eliminate infected cells by ADCC |
Experimental Protocols
Protocol 1: In Vitro ADCC Assay Using this compound and bNAbs
This protocol outlines a luciferase-based ADCC assay to measure the ability of this compound to sensitize HIV-1 infected cells to antibody-mediated killing.
Materials:
-
Target cells: CEM.NKr-CCR5-sLTR-Luc cells (or other suitable cell line expressing HIV-1 Env and a luciferase reporter)
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or Natural Killer (NK) cells from healthy donors
-
HIV-1 virus stock (e.g., SHIV variants)
-
This compound (stock solution in DMSO)
-
Broadly neutralizing antibodies (e.g., 17b, A32) or plasma from HIV-1 positive individuals
-
Culture medium (e.g., RPMI 1640 supplemented with 10% FBS)
-
Luciferase assay reagent
-
96-well culture plates
-
Luminometer
Workflow Diagram:
Caption: Workflow for the in vitro ADCC assay.
Procedure:
-
Infection of Target Cells: Infect CEM.NKr-CCR5-sLTR-Luc cells with the desired HIV-1 virus stock. Culture for 48 hours to allow for Env expression.
-
Preparation of Effector Cells: Isolate PBMCs or NK cells from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plating of Target Cells: Plate the infected target cells in a 96-well white-walled culture plate at a density of 1 x 10^4 cells/well.
-
Addition of this compound and Antibodies:
-
Prepare serial dilutions of the bNAb or heat-inactivated plasma from HIV+ individuals.
-
To appropriate wells, add the antibody dilutions.
-
To a parallel set of wells, add the same antibody dilutions along with a final concentration of 50 µM this compound (or a range of concentrations to determine dose-response). Include DMSO vehicle controls.
-
-
Addition of Effector Cells: Add the effector cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Measurement of Luciferase Activity:
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of ADCC-mediated killing using the following formula: % ADCC = 100 × [(RLU from target cells + effector cells) - (RLU from experimental well)] / (RLU from target cells + effector cells)
-
Compare the ADCC activity in the presence and absence of this compound.
-
Protocol 2: In Vivo Evaluation in SHIV-Infected Rhesus Macaques
This protocol provides a general framework for evaluating the safety, pharmacokinetics, and biological activity of this compound in a non-human primate model.[3][4]
Animals:
-
Adult male or female rhesus macaques (Macaca mulatta)
-
Animals should be confirmed negative for SIV, STLV-1, and SRV.
Materials:
-
SHIV virus stock (e.g., SHIV-AD8-EO)
-
This compound (formulated for subcutaneous injection)
-
Broadly neutralizing antibodies (formulated for intravenous or subcutaneous administration)
-
Anesthesia (e.g., ketamine)
-
Blood collection supplies
-
Equipment for viral load quantification (RT-qPCR)
-
Flow cytometer for immunophenotyping
Workflow Diagram:
Caption: General workflow for an in vivo study in SHIV-infected rhesus macaques.
Procedure:
-
Infection: Infect rhesus macaques with a defined dose of SHIV virus stock.
-
Monitoring: Monitor plasma viral loads weekly to confirm infection and establish a baseline.
-
Treatment Initiation: Once viral loads are established, initiate the treatment regimen.
-
Dosing Regimens (Example): [3][4]
-
Group 1 (Control): Vehicle control.
-
Group 2 (this compound alone): Subcutaneous administration of this compound (e.g., 36 mg/kg) every 3 days.
-
Group 3 (bNAbs alone): Intravenous or subcutaneous administration of a single or combination of bNAbs.
-
Group 4 (Combination): Co-administration of this compound and bNAbs according to a defined schedule.
-
-
Sample Collection: Collect blood samples at regular intervals (e.g., pre-dose, and multiple time points post-dose) to evaluate pharmacokinetics, viral load, and immune responses.
-
Pharmacokinetic Analysis: Quantify plasma concentrations of this compound and bNAbs using methods like liquid chromatography-mass spectrometry (LC-MS) and ELISA, respectively.
-
Virological and Immunological Analysis:
-
Measure plasma viral loads using RT-qPCR.
-
Perform immunophenotyping of peripheral blood mononuclear cells by flow cytometry to assess changes in T cell and NK cell populations.
-
Evaluate the ability of plasma collected from treated animals to mediate ADCC in vitro.
-
Conclusion
The combination of this compound with broadly neutralizing antibodies presents a compelling strategy for enhancing the clearance of HIV-1 infected cells. The provided application notes and protocols offer a framework for researchers to explore this synergistic approach in their own experimental settings. Further research is warranted to optimize dosing regimens and evaluate the long-term efficacy and safety of this combination therapy in the pursuit of an HIV-1 cure.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bnm-III-170 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the small molecule CD4-mimetic, Bnm-III-170.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule CD4-mimetic compound that acts as an HIV-1 entry inhibitor.[1][2][3] It functions by binding to the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, mimicking the interaction of the host cell receptor CD4. This binding induces conformational changes in the Env trimer, forcing it into an "open" state. This exposes epitopes that can be targeted by CD4-induced (CD4i) antibodies, leading to antibody-dependent cellular cytotoxicity (ADCC) and sensitization of HIV-1-infected cells to immune clearance.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[2][4][5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to your desired concentration, for example, 10 mM.[2] It is recommended to vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or brief sonication can also aid in dissolution if necessary.
Q4: How should I store this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[4][5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. For short-term use (within a week), aliquots can be stored at 4°C.[4]
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: For most cell-based assays, the final concentration of DMSO should not exceed 0.1%.[4] If a higher concentration is necessary, it is crucial to include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess any potential solvent-induced toxicity or effects on the cells.[4]
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
This is a common problem encountered when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment. The drastic change in solvent polarity can cause the compound to "crash out" of the solution.
Possible Solutions:
-
Optimize Dilution Technique:
-
Warm the aqueous buffer or cell culture medium to 37°C.
-
While vigorously vortexing or rapidly pipetting the aqueous solution, add the this compound stock solution dropwise and slowly. This rapid mixing helps to disperse the compound quickly, preventing the formation of aggregates and precipitation.
-
-
Prepare an Intermediate Dilution: Instead of diluting the concentrated DMSO stock directly into the final aqueous solution, create an intermediate dilution in a solvent mixture. For example, first, dilute the stock in a 1:1 mixture of DMSO and your aqueous buffer, and then add this intermediate solution to the final medium. This gradual decrease in solvent polarity can help maintain solubility.
-
Use a Lower Final Concentration: The intended experimental concentration of this compound might be above its solubility limit in the final aqueous medium. Consider performing a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.
Issue 2: Observing a suspension or cloudy solution after preparing a working solution.
If your prepared working solution appears as a suspension rather than a clear solution, it indicates that the compound is not fully dissolved.
Possible Solutions:
-
Prepare Fresh Solutions: If a suspension is observed, it is recommended to prepare the solution fresh for each experiment and use it immediately.[4]
-
Sonication: Brief sonication of the solution in a water bath can help to break down small aggregates and improve dissolution. However, be cautious with the duration and power of sonication to avoid degradation of the compound.
Quantitative Solubility Data
| Solvent | Concentration | Temperature | Notes |
| DMSO | 10 mM | Room Temperature | Commonly used for stock solutions.[2] |
| In vivo formulation | Varies | Room Temperature | A clear solution for subcutaneous administration in mice has been prepared with 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if needed.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into sterile, light-protected tubes in volumes suitable for single experiments.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium or assay buffer to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium.
-
While gently vortexing the pre-warmed medium, slowly add the required volume of the stock or intermediate solution.
-
Ensure the final concentration of DMSO is below the tolerance level of your cell line (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
This compound Mechanism of Action: Inducing the "Open" Conformation of HIV-1 Env
References
- 1. benchchem.com [benchchem.com]
- 2. This compound |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Bnm-III-170
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Bnm-III-170.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule CD4-mimetic compound.[1][2][3] Its primary mechanism of action is to bind to the phenylalanine 43 (Phe43) cavity of the gp120 subunit of the HIV-1 envelope glycoprotein (Env).[1][3][4] This binding induces a conformational change in the Env trimer, forcing it into an "open" state that mimics the CD4-bound conformation.[1][2][3][4] This "opening" of the Env exposes epitopes that are otherwise hidden, making infected cells susceptible to antibody-dependent cellular cytotoxicity (ADCC) mediated by CD4-induced (CD4i) antibodies.[1][2][3]
Q2: What are the potential off-target effects or toxicities observed with this compound in preclinical studies?
A2: In preclinical studies with rhesus macaques, the following observations have been made:
-
Anaphylactic-like reaction: A single intravenous (IV) administration of 3 mg/kg resulted in an anaphylactic-like reaction in one animal, characterized by vomiting, tachycardia, and hypotension.[1]
-
Tolerability with Subcutaneous Administration: Single subcutaneous (SQ) doses of up to 36 mg/kg were generally well-tolerated in uninfected rhesus macaques.[1][2]
-
Elevated Liver Enzymes and CPK: Transient increases in creatinine phosphokinase (CPK), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) were observed in most animals treated with SQ doses.[1] However, it is noted that these elevations may have been confounded by the administration of ketamine for anesthesia, which is known to cause muscle injury.[1]
-
Dosing Regimen-Dependent Toxicity: In SHIV-infected rhesus macaques, daily dosing regimens were associated with toxicity.[1][2][3] However, intermittent dosing schedules (e.g., every 3 or 7 days) demonstrated more reasonable safety profiles.[1][2][3]
Q3: Has this compound been evaluated in clinical trials?
A3: Based on the available information, there are no registered clinical trials specifically evaluating this compound in humans. The current research appears to be in the preclinical phase, with studies conducted in humanized mice and rhesus macaques.[1][2][5]
Troubleshooting Guide
Issue 1: I am observing high cytotoxicity in my cell-based assays that is not consistent with the expected ADCC effect.
-
Possible Cause: The concentration of this compound may be too high, leading to non-specific toxicity.
-
Troubleshooting Steps:
-
Titrate the concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type. Concentrations used in in vitro studies have ranged from the micromolar level (e.g., 10 µM to 50 µM).[6][7]
-
Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO) at the same concentration as in your experimental conditions to rule out solvent-induced toxicity.[5]
-
Cell Viability Assay: Run a cell viability assay (e.g., MTS, MTT, or trypan blue exclusion) with this compound alone to assess its direct cytotoxic effect on your target and effector cells.
-
Issue 2: I am not observing the expected sensitization of HIV-1 infected cells to ADCC in the presence of this compound.
-
Possible Cause 1: The conformation of the Env glycoprotein on your target cells may not be susceptible to this compound-induced opening.
-
Troubleshooting Steps:
-
Env Strain: Be aware that different HIV-1 strains may have variations in their Env glycoproteins that could affect this compound binding. The compound has been shown to be effective with strains like JR-CSF and AD8.[5][6]
-
Positive Controls: Use a well-characterized combination of an Env-expressing cell line and a known CD4i antibody (e.g., 17b) to validate your experimental setup.[5]
-
-
Possible Cause 2: The antibodies being used may not effectively recognize the CD4i epitopes exposed by this compound.
-
Troubleshooting Steps:
-
Antibody Specificity: Confirm that the antibodies you are using are indeed CD4i antibodies that target epitopes exposed upon Env opening. A combination of anti-CoRBS (e.g., 17b) and anti-Cluster A (e.g., A32) antibodies has been shown to be effective.[5]
-
Plasma Source: If using plasma from HIV-positive individuals, be aware that the titer and specificity of ADCC-mediating antibodies can vary significantly between individuals.[5]
-
Quantitative Data Summary
Table 1: In Vivo Dosing and Pharmacokinetics of this compound in Rhesus Macaques
| Parameter | Route of Administration | Dose Range | Observation | Citation |
| Safety | Intravenous (IV) | 3 mg/kg (single dose) | Anaphylactic-like reaction in one animal | [1] |
| Subcutaneous (SQ) | 3-36 mg/kg (single dose) | Generally well-tolerated in uninfected animals | [1] | |
| Subcutaneous (SQ) | 2 x 36 mg/kg daily | Toxicity observed in SHIV-infected animals | [1][2] | |
| Subcutaneous (SQ) | 1 x 24 mg/kg | Reasonable safety profile in SHIV-infected animals | [1] | |
| Subcutaneous (SQ) | 3 x 36 mg/kg every 7 days | Reasonable safety profile in SHIV-infected animals | [1] | |
| Subcutaneous (SQ) | 3 x 36 mg/kg every 3 days | Reasonable safety profile in SHIV-infected animals | [1] | |
| Pharmacokinetics | Subcutaneous (SQ) | 3-36 mg/kg | Serum half-life of 3-6 hours | [1][2] |
Table 2: In Vitro Concentrations of this compound
| Application | Cell Type | Concentration | Observation | Citation |
| ADCC Sensitization | HIV-1JRCSF-infected primary human CD4+ T cells | 50 µM | Sensitized cells to ADCC by CD4i antibodies and HIV+ plasma | [5] |
| gp120 Shedding | HIV-1AD8 virions | 10 µM | Induced nearly complete gp120 shedding after 2.5 hours | [6] |
| Infectivity Decay Assay | HIV-1 JRFL pseudoviruses | 20 µM | Used to measure Env inactivation kinetics | [7] |
Experimental Protocols
Protocol 1: In Vitro ADCC Sensitization Assay
This protocol is adapted from studies sensitizing HIV-1-infected cells to ADCC.[5]
-
Cell Preparation:
-
Isolate primary human CD4+ T cells from healthy donors.
-
Activate the CD4+ T cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Infect the activated CD4+ T cells with an HIV-1 strain of interest (e.g., HIV-1JRCSF).
-
-
Treatment:
-
Two days post-infection, treat the infected CD4+ T cells with this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO).
-
Concurrently, add the antibody source:
-
A combination of CD4i antibodies (e.g., 17b and A32 at 2.5 µg/ml each).
-
Heat-inactivated plasma from an ART-suppressed HIV-positive individual (e.g., at a 1:1000 dilution).
-
-
-
Co-culture with Effector Cells:
-
Add effector cells, such as Natural Killer (NK) cells, at an appropriate effector-to-target ratio.
-
-
ADCC Readout:
-
After a suitable incubation period (e.g., 6 hours), measure cell lysis using a standard assay, such as a lactate dehydrogenase (LDH) release assay or a flow cytometry-based killing assay.
-
Protocol 2: gp120 Shedding Assay
This protocol is based on methods used to assess this compound-induced gp120 shedding from virions.[6]
-
Virion Preparation:
-
Produce HIV-1 virions (e.g., HIV-1AD8) by transient transfection of a proviral construct into a suitable cell line (e.g., HEK 293T).
-
Harvest the virus-containing supernatant, clarify by low-speed centrifugation, and filter (0.45-µm).
-
Pellet the virions by ultracentrifugation and resuspend the pellet in phosphate-buffered saline (PBS).
-
-
Incubation with this compound:
-
Incubate the resuspended virions with various concentrations of this compound (e.g., up to 100 µM) for a set time and temperature (e.g., 2.5 hours at 37°C).
-
-
Separation of Virions and Shed gp120:
-
Pellet the virions again by ultracentrifugation. The supernatant will contain the shed gp120, and the pellet will contain the virions.
-
-
Analysis:
-
Analyze the amount of gp120 in the supernatant and the virion pellet by Western blotting using an anti-gp120 antibody.
-
Visualizations
Caption: Mechanism of this compound in sensitizing HIV-1 infected cells to ADCC.
Caption: Experimental workflow for an in vitro ADCC sensitization assay.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Bnm-III-170 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Bnm-III-170 for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule CD4-mimetic compound. It binds to the Phe43 cavity of the gp120 subunit of the HIV-1 envelope glycoprotein (Env).[1][2] This binding induces a conformational change in the Env trimer, forcing it into an "open" state that exposes epitopes for CD4-induced (CD4i) antibodies.[1][2] This increased exposure enhances the ability of these antibodies to mediate antibody-dependent cellular cytotoxicity (ADCC) against HIV-1-infected cells.[2][3]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: Based on published studies, a starting concentration range of 1 µM to 50 µM is recommended for most in vitro assays, particularly for ADCC assays.[3][4] The optimal concentration will depend on the specific cell type, HIV-1 strain, and the assay endpoint. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro experiments, this stock solution is further diluted in the appropriate cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
Issue 1: Low or no enhancement of ADCC activity is observed.
-
Possible Cause: The concentration of this compound is suboptimal.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your specific assay conditions.
-
-
Possible Cause: The antibodies being used have low affinity for the CD4i epitopes.
-
Solution: Ensure that the antibodies used in the ADCC assay are known to recognize CD4-induced epitopes on the HIV-1 Env protein.
-
-
Possible Cause: The effector to target cell ratio is not optimal.
-
Solution: Optimize the effector to target cell ratio to ensure robust ADCC activity.
-
Issue 2: High background signal or apparent cytotoxicity in control wells (without antibody).
-
Possible Cause: The this compound concentration is too high, leading to direct cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration of this compound on your target and effector cells. Reduce the concentration of this compound to a non-toxic level. In some studies, no toxicity was observed at concentrations up to 50 µM.[3]
-
-
Possible Cause: The DMSO concentration in the final assay volume is too high.
-
Solution: Ensure the final DMSO concentration is below 0.5%. Prepare a higher concentration stock of this compound to minimize the volume of DMSO added to the assay.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell health and passage number.
-
Solution: Use cells that are in a consistent growth phase and within a defined passage number range for all experiments.
-
-
Possible Cause: Instability of this compound in culture medium.
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Type | HIV-1 Strain | Reference |
| Effective Concentration | 50 µM | ADCC Assay | Primary human CD4+ T cells | HIV-1JRCSF | [3] |
| Effective Concentration | 2 µM | Neutralization Assay | CEM.NKr-CCR5-sLTR-Luc cells | SHIV variants | [4] |
| IC50 (Inhibition of Infectivity) | Varies (typically nM to low µM range) | Neutralization Assay | Cf2Th-CD4/CCR5 cells | Various HIV-1 strains | [5][6] |
Experimental Protocols
Protocol: Titration of this compound Concentration for ADCC Assay
-
Cell Preparation:
-
Prepare target cells (e.g., HIV-1 infected CEM.NKr-CCR5 cells) and effector cells (e.g., primary human NK cells or a suitable NK cell line).
-
-
This compound Dilution Series:
-
Prepare a 2-fold serial dilution of this compound in assay medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add the this compound dilutions to the respective wells.
-
Add a fixed, saturating concentration of an anti-HIV-1 antibody known to mediate ADCC.
-
Add the effector cells at an optimized effector-to-target ratio.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 4-6 hours) at 37°C.
-
-
Data Acquisition:
-
Measure cell lysis using a standard method, such as a lactate dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each this compound concentration.
-
Plot the percentage of specific lysis against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol: Cytotoxicity Assessment of this compound
-
Cell Plating:
-
Plate the target cells and effector cells separately in 96-well plates at the same density used in the ADCC assay.
-
-
Compound Addition:
-
Add the same serial dilutions of this compound as used in the titration experiment to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
-
Incubation:
-
Incubate the plates for the same duration as the ADCC assay.
-
-
Measurement:
-
Assess cell viability using a standard method such as an MTT assay or a live/dead cell staining kit.
-
-
Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration and determine the CC50 (50% cytotoxic concentration). The optimal concentration for the ADCC assay should be well below the CC50.
-
Visualizations
Caption: Mechanism of action of this compound in enhancing ADCC.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. V3 tip determinants of susceptibility to inhibition by CD4-mimetic compounds in natural clade A human immunodeficiency virus (HIV-1) envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Bnm-III-170 Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bnm-III-170 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule CD4-mimetic compound. Its primary mechanism involves binding to the Phe43 cavity of the gp120 subunit of the HIV-1 envelope glycoprotein (Env).[1][2][3] This binding induces a conformational change in the Env trimer, forcing it into an "open" state that is typically adopted after binding to the CD4 receptor.[1][2][3] This exposes epitopes that can be targeted by CD4-induced (CD4i), antibody-dependent cellular cytotoxicity (ADCC)-mediating antibodies, thereby sensitizing HIV-1-infected cells to immune-mediated clearance.[1][4]
Q2: What is the reported in vivo toxicity of this compound?
A2: In studies with rhesus macaques, single subcutaneous doses of this compound (ranging from 3-36 mg/kg) were generally well-tolerated.[1] However, some adverse effects have been noted. Daily dosing regimens have been associated with toxicity.[1][2] Transient increases in liver enzymes (CPK, AST, and ALT) have been observed following administration.[1] Mild erythema at the injection site has also been reported.[1] Intravenous administration of a 3 mg/kg dose resulted in an anaphylactic-like reaction in one instance.[1]
Q3: In which types of in vitro assays is this compound typically used?
A3: this compound is frequently used in in vitro assays to study HIV-1 entry and to evaluate its potential as part of a "shock and kill" therapeutic strategy.[2] A primary application is to sensitize HIV-1-infected cells, such as primary human CD4+ T cells, to ADCC mediated by antibodies present in the plasma of individuals with HIV-1.[4] It is also used in assays to study gp120 shedding from virions and to activate infection in CD4-negative, CCR5-expressing cells.[5]
Q4: Does this compound exhibit off-target cytotoxicity in uninfected cell lines?
A4: The available literature primarily focuses on the effects of this compound on HIV-1-infected cells. While in vivo studies suggest a potential for liver enzyme elevation at higher or more frequent doses, specific quantitative data on the cytotoxic effects (e.g., IC50 values) of this compound on a broad range of uninfected cell lines is not extensively detailed in the provided search results. Therefore, it is crucial for researchers to perform their own dose-response cytotoxicity studies on the specific cell lines used in their experiments to establish a non-toxic working concentration.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
Q: I am observing significant well-to-well or day-to-day variability in my MTT/LDH assay results when testing this compound. What could be the cause?
A: High variability can stem from several factors:
-
Compound Solubility: this compound is administered in vivo in a 20% DMSO solution.[1] Ensure the compound is fully dissolved in your culture medium and does not precipitate at the tested concentrations. A final DMSO concentration above 0.5% can be toxic to many cell lines.
-
Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium. Visually inspect for precipitation under a microscope. Include a vehicle control (medium with the highest concentration of DMSO used) in your experiments.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting Step: Ensure you have a homogenous single-cell suspension before seeding. Count cells accurately using a hemocytometer or automated cell counter. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Assay Incubation Time: The timing for adding and incubating assay reagents (e.g., MTT reagent, LDH reaction mix) is critical.
-
Troubleshooting Step: Use a multichannel pipette for simultaneous reagent addition. Adhere strictly to the incubation times specified in the protocol.
-
Issue 2: Unexpected cell death in control wells.
Q: My negative control (untreated) and vehicle control (DMSO-treated) cells are showing low viability. Why is this happening?
A: This points to a general issue with cell health or culture conditions, rather than a specific effect of this compound.
-
Cell Health: Cells may be unhealthy due to high passage number, contamination (mycoplasma is a common culprit), or stress from handling.
-
Troubleshooting Step: Use low-passage cells for your experiments. Regularly test your cell cultures for mycoplasma contamination. Handle cells gently during trypsinization and seeding.
-
-
DMSO Toxicity: As mentioned, DMSO can be cytotoxic at higher concentrations.
-
Troubleshooting Step: Verify the final concentration of DMSO in your vehicle control wells. It should ideally be ≤0.1% and not exceed 0.5%.
-
-
Environmental Stress: Factors like improper CO2 levels, temperature fluctuations in the incubator, or evaporation from wells (especially outer wells of a 96-well plate) can impact cell viability.
-
Troubleshooting Step: Ensure your incubator is properly calibrated. To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure results from this compound cytotoxicity experiments.
Table 1: Cell Viability (MTT Assay) of Various Cell Lines after 48-hour Incubation with this compound.
| This compound Conc. (µM) | HepG2 (% Viability) | HEK293 (% Viability) | Jurkat (% Viability) |
| 0 (Vehicle Control) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 6.2 |
| 1 | 98.2 ± 3.9 | 99.1 ± 4.8 | 97.5 ± 5.5 |
| 10 | 95.6 ± 4.1 | 96.5 ± 5.0 | 94.3 ± 6.8 |
| 25 | 88.3 ± 5.2 | 90.1 ± 4.7 | 85.7 ± 7.1 |
| 50 | 75.4 ± 6.8 | 82.3 ± 6.1 | 68.9 ± 8.3 |
| 100 | 52.1 ± 7.5 | 65.7 ± 7.2 | 45.2 ± 9.1 |
| 200 | 28.9 ± 8.1 | 40.2 ± 8.5 | 15.6 ± 10.4 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity (LDH Release Assay) in HepG2 Cells after Incubation with this compound.
| Treatment | 24 hours (% Cytotoxicity) | 48 hours (% Cytotoxicity) | 72 hours (% Cytotoxicity) |
| Vehicle Control | 5.1 ± 1.2 | 5.5 ± 1.4 | 6.2 ± 1.8 |
| This compound (50 µM) | 12.3 ± 2.5 | 24.6 ± 3.1 | 35.8 ± 4.5 |
| This compound (100 µM) | 25.7 ± 3.1 | 47.9 ± 4.8 | 68.2 ± 5.9 |
| Lysis Control | 100.0 | 100.0 | 100.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[6]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution provided with the kit.
-
Measurement: Read the absorbance at 490 nm.
-
Calculation: Use the absorbance from a maximum LDH release control (cells treated with a lysis buffer) to calculate percent cytotoxicity: ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Lysis Control - Absorbance of Vehicle)) * 100.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, preferably in a white-walled 96-well plate for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: An increase in luminescence relative to the vehicle control indicates an induction of apoptosis.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity results.
Caption: Representative drug-induced apoptosis signaling pathway.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical 2D and 3D toxicity response to a panel of nanomaterials; comparative assessment of NBM-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
managing experimental variability with Bnm-III-170
Welcome to the technical support center for Bnm-III-170. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing experimental variability and addressing common challenges encountered when working with this small-molecule CD4-mimetic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small-molecule CD4-mimetic compound that acts as an HIV-1 entry inhibitor.[1][2][3] It functions by binding to the highly conserved Phe43 cavity within the gp120 subunit of the HIV-1 envelope (Env) glycoprotein.[4][5] This binding event induces a conformational change in the Env trimer, forcing it into an "open" state that mimics the CD4-bound conformation.[4][5] This exposes previously hidden epitopes that can be recognized by CD4-induced (CD4i) antibodies, thereby sensitizing HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC).[4][5][6]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in HIV-1 research for:
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Sensitizing HIV-1 infected cells to ADCC: By exposing CD4i epitopes, it allows for the study of ADCC responses mediated by antibodies from HIV-1-infected individuals.[4][5][6]
-
"Shock-and-kill" HIV-1 cure strategies: this compound can be used to "unmask" latently infected cells, making them targets for elimination by the immune system.[4][5]
-
Studying HIV-1 Env conformation: It serves as a tool to investigate the conformational changes of the Env glycoprotein upon CD4 binding.
-
Evaluating vaccine efficacy: It can be used in conjunction with vaccine-elicited antibodies to assess their potential to mediate ADCC.[2][3]
Q3: How should I dissolve and store this compound?
A3: this compound is typically provided as a solid powder. For experimental use, it should be dissolved in a suitable solvent.
| Parameter | Recommendation |
| Solvent | 10 mM in DMSO[2] |
| Storage (Solid) | -20°C for up to 12 months.[2] |
| Storage (In Solvent) | -80°C for up to 6 months.[2] |
It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] For cell-based assays, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).[7]
Q4: I am observing high variability in my ADCC assay results. What are the potential causes?
A4: High variability in ADCC assays is a common issue. Several factors can contribute to this:
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Effector Cell Variability: Primary effector cells, such as peripheral blood mononuclear cells (PBMCs) or Natural Killer (NK) cells, exhibit significant donor-to-donor variability in their cytotoxic capacity.[8][9]
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Effector-to-Target (E:T) Ratio: The ratio of effector cells to target cells is a critical parameter. An inconsistent or suboptimal E:T ratio will lead to variable results.[9][10]
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Target Cell Antigen Expression: The level of HIV-1 Env expression on the surface of target cells can fluctuate, impacting the extent of antibody binding and subsequent ADCC.
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Antibody Concentration: Using antibody concentrations that are on the steep part of the dose-response curve can amplify small variations. A prozone effect, where high antibody concentrations lead to reduced ADCC, can also be a source of variability.[11]
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Assay Controls: Inadequate or inconsistent controls can make it difficult to normalize and compare results across experiments.
Troubleshooting Guides
Issue 1: Inconsistent ADCC Activity
Symptoms:
-
High standard deviations between replicate wells.
-
Poor reproducibility between experiments.
-
Unexpectedly low or high percentage of target cell lysis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Donor-to-donor variability of effector cells | Screen multiple healthy donors and select those with consistent and robust ADCC activity.[12] For long-term studies, consider using a single, large batch of cryopreserved effector cells from a qualified donor.[10] Alternatively, engineered NK cell lines can be used to reduce variability.[8] |
| Suboptimal E:T ratio | Perform an E:T ratio titration to determine the optimal ratio for your specific target and effector cells. Common starting ratios range from 10:1 to 50:1. |
| Variable target cell Env expression | Ensure consistent infection or Env-coating of target cells. Use flow cytometry to verify Env surface expression levels before each experiment. |
| Inconsistent cell viability | Check the viability of both effector and target cells before setting up the assay. Low viability can significantly impact results. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of cell suspensions to ensure uniform cell distribution in each well. |
Issue 2: this compound Cytotoxicity or Off-Target Effects
Symptoms:
-
Increased target or effector cell death in the absence of antibodies.
-
Unexpected changes in cell morphology or function.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell types. |
| High DMSO concentration | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cells (typically <0.1%). Include a vehicle control (DMSO alone) in your experiments.[7] |
| Contamination of this compound stock | Prepare a fresh stock solution of this compound from a new vial. Filter-sterilize the stock solution if necessary. |
Experimental Protocols
FACS-Based ADCC Assay Protocol
This protocol is adapted from standard flow cytometry-based methods for measuring ADCC.[11][13][14]
-
Prepare Target Cells:
-
Infect a suitable target cell line (e.g., CEM.NKr-CCR5) with an HIV-1 strain of interest.
-
Alternatively, coat target cells with recombinant gp120.[13]
-
After infection/coating, label the target cells with a fluorescent dye (e.g., CFSE or PKH67).
-
Wash the cells to remove excess dye and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10^5 cells/mL.
-
-
Prepare Effector Cells:
-
Isolate PBMCs or NK cells from a healthy donor.
-
Assess viability and adjust the cell concentration to achieve the desired E:T ratio (e.g., for a 25:1 ratio, prepare a concentration of 2.5 x 10^6 cells/mL).
-
-
Set up the Assay Plate:
-
Plate 50 µL of the labeled target cells into a 96-well U-bottom plate (5,000 cells/well).
-
Add 50 µL of this compound at the desired concentration (or DMSO vehicle control).
-
Add 50 µL of the test antibody (e.g., plasma from an HIV-1+ individual) at various dilutions. Include a no-antibody control.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of the effector cell suspension to the appropriate wells.
-
Bring the final volume in each well to 200 µL with complete medium.
-
-
Incubation and Staining:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well.
-
Incubate for 15-20 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire events on a flow cytometer.
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE or PKH67).
-
Within the target cell gate, determine the percentage of viable (viability dye negative) and dead (viability dye positive) cells.
-
Calculate the percentage of specific ADCC using the following formula: % Specific Lysis = [ (% Dead Targets with Antibody - % Dead Targets without Antibody) / (100 - % Dead Targets without Antibody) ] x 100
-
Visualizations
Caption: Mechanism of this compound in sensitizing HIV-1 infected cells to ADCC.
Caption: Experimental workflow for a FACS-based ADCC assay using this compound.
Caption: Troubleshooting decision tree for managing ADCC assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]
- 3. This compound| CAS 1859189-54-0 [dcchemicals.com]
- 4. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Eliminating Donor Variability in ADCC Assays –Implementation in QC Lot Release [discoverx.com]
- 9. agilent.com [agilent.com]
- 10. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 11. journals.asm.org [journals.asm.org]
- 12. ADCC Assays - Creative Biolabs [creative-biolabs.com]
- 13. Flow cytometry-based assay to study HIV-1 gp120 specific antibody-dependent cellular cytotoxicity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADCC Assay Protocol [bio-protocol.org]
Bnm-III-170 ADCC Assay Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with their Bnm-III-170 Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) assay results. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in an ADCC assay?
A1: this compound is a small-molecule CD4-mimetic compound.[1][2] In the context of an ADCC assay targeting HIV-1 infected cells, it binds to the gp120 subunit of the viral envelope glycoprotein, inducing conformational changes that expose otherwise hidden epitopes.[3][4][5] This "opening" of the envelope glycoprotein allows for ADCC-mediating antibodies to bind to these newly exposed sites, flagging the infected cell for destruction by effector cells like Natural Killer (NK) cells.[1][2][3][5]
Q2: What are the critical controls to include in a this compound ADCC assay?
A2: A well-controlled ADCC assay is essential for data interpretation. Key controls include:
-
Spontaneous Lysis (Target Cells Only): Measures the baseline level of target cell death in the absence of effector cells and antibodies.
-
Effector Cell Spontaneous Lysis (Effector Cells Only): Measures the baseline level of effector cell death.
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Maximum Lysis (Target Cells + Lysis Agent): Determines the maximum possible signal by lysing all target cells with a detergent like Triton X-100.
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No Antibody Control (Target Cells + Effector Cells): Measures the level of target cell killing by effector cells in the absence of an antibody, indicating any non-specific killing.
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Isotype Control Antibody: An antibody of the same isotype as the therapeutic antibody but not specific to the target antigen. This helps to determine non-specific ADCC activity.
-
No this compound Control (Target Cells + Effector Cells + Antibody): Essential for demonstrating that the observed ADCC is dependent on the action of this compound in exposing the relevant epitopes.
Q3: How do I choose the appropriate target cells for my this compound ADCC assay?
A3: The target cells must be susceptible to infection by the HIV-1 strain of interest and express the envelope glycoprotein (Env) on their surface. The level of Env expression can significantly impact the magnitude of the ADCC response.[6] It is also crucial that the Env expressed is responsive to the conformational changes induced by this compound.
Q4: What are the common methods for detecting target cell lysis in an ADCC assay?
A4: Common methods include measuring the release of cellular components from lysed target cells. These include:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of the cytosolic enzyme LDH in the supernatant.[7][8]
-
Calcein AM Release Assay: Target cells are pre-loaded with Calcein AM, a fluorescent dye. Upon cell lysis, Calcein is released and its fluorescence can be measured.[9][10][11]
-
Chromium-51 (⁵¹Cr) Release Assay: A traditional method where target cells are labeled with radioactive ⁵¹Cr. While sensitive, it involves handling radioactive materials.
-
Flow Cytometry-based Assays: Can distinguish between live and dead target cells using viability dyes.[12][13]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the specific ADCC activity. It is characterized by high signal in the "spontaneous lysis" or "no antibody" control wells.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Effector Cell Health | Ensure effector cells (e.g., NK cells) are of high viability and from a reliable source. If using cryopreserved cells, allow for a recovery period after thawing.[14] |
| High Spontaneous Target Cell Lysis | Optimize target cell seeding density. Over-confluent or unhealthy target cells can lead to increased spontaneous death. Use target cells at a consistent and optimal passage number. |
| Non-Specific Antibody Binding | Include an appropriate isotype control to assess non-specific binding. Titrate the primary antibody to find the optimal concentration that maximizes specific lysis while minimizing background. |
| Contamination of Reagents or Cells | Use fresh, sterile reagents. Regularly test cell cultures for mycoplasma contamination.[15] |
| Sub-optimal Assay Conditions | Optimize incubation times. Prolonged incubation can lead to increased non-specific cell death. |
Data Example: Troubleshooting High Background by Optimizing Effector-to-Target (E:T) Ratio
| E:T Ratio | % Spontaneous Lysis (No Antibody) | % Specific Lysis (with this compound + Ab) | Signal-to-Noise Ratio |
| 50:1 | 35% | 45% | 1.3 |
| 25:1 (Optimal) | 15% | 55% | 3.7 |
| 10:1 | 10% | 30% | 3.0 |
| 5:1 | 8% | 15% | 1.9 |
In this example, a high E:T ratio of 50:1 resulted in high spontaneous lysis, likely due to effector cell-mediated, non-specific killing. Reducing the E:T ratio to 25:1 significantly lowered the background while maintaining a high specific lysis, resulting in an improved signal-to-noise ratio.
Issue 2: Low or No Specific Lysis
This issue is characterized by a lack of a significant difference in cell lysis between the experimental wells (containing this compound and antibody) and the negative control wells.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound required to induce the necessary conformational changes in the target cell Env. |
| Low Target Antigen Expression | Verify the expression of the HIV-1 envelope glycoprotein on the surface of your target cells using methods like flow cytometry. |
| Sub-optimal Antibody Concentration | Titrate the ADCC-mediating antibody to ensure it is used at a saturating concentration for optimal binding to the epitopes exposed by this compound. |
| Poor Effector Cell Activity | Use a positive control target cell line known to be susceptible to ADCC to confirm the cytotoxic potential of your effector cells. Consider using effector cells from different donors, as there can be donor-to-donor variability. |
| Incorrect Effector-to-Target (E:T) Ratio | Optimize the E:T ratio. A low E:T ratio may not be sufficient to induce significant target cell lysis.[14] |
Data Example: Troubleshooting Low Specific Lysis by Optimizing this compound Concentration
| This compound Conc. (µM) | % Specific Lysis |
| 0 | 5% |
| 0.1 | 12% |
| 1 | 28% |
| 10 (Optimal) | 62% |
| 50 | 65% |
| 100 | 63% |
This table illustrates a titration experiment for this compound. The results show that a concentration of 10 µM is optimal for inducing maximal specific lysis. Concentrations below this are sub-optimal, while higher concentrations do not significantly increase the effect.
Experimental Protocols
Lactate Dehydrogenase (LDH) Release ADCC Assay
This protocol is adapted from established methods for measuring LDH release as an indicator of cell lysis.[7][8][16]
Materials:
-
Target Cells (HIV-1 infected)
-
Effector Cells (e.g., NK cells)
-
This compound
-
ADCC-mediating Antibody
-
Isotype Control Antibody
-
Cell Culture Medium
-
LDH Assay Kit
-
96-well flat-bottom plates
Procedure:
-
Target Cell Plating: Seed target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere if necessary.
-
This compound and Antibody Addition: Add serial dilutions of this compound to the appropriate wells. Following a short pre-incubation (e.g., 30 minutes), add the ADCC-mediating antibody or isotype control.
-
Effector Cell Addition: Add effector cells at the desired E:T ratio to the wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Measurement: Add the LDH reaction mixture from the kit to each well of the supernatant. Incubate as per the manufacturer's instructions, protected from light.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
-
Calculation of % Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Calcein AM Release ADCC Assay
This protocol is based on the principle of measuring the release of the fluorescent dye Calcein from lysed target cells.[9][10][11]
Materials:
-
Target Cells (HIV-1 infected)
-
Effector Cells (e.g., NK cells)
-
This compound
-
ADCC-mediating Antibody
-
Isotype Control Antibody
-
Calcein AM
-
Cell Culture Medium
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling: Resuspend target cells in serum-free medium and incubate with Calcein AM (typically 1-5 µM) for 30 minutes at 37°C.
-
Washing: Wash the labeled target cells three times with complete medium to remove excess Calcein AM.
-
Cell Plating: Plate the labeled target cells in a 96-well plate.
-
This compound and Antibody Addition: Add this compound and the ADCC-mediating antibody as described in the LDH assay protocol.
-
Effector Cell Addition: Add effector cells at the desired E:T ratio.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new black 96-well plate.
-
Fluorescence Measurement: Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).
-
Calculation of % Specific Lysis: The formula is the same as for the LDH assay, with fluorescence readings used instead of absorbance.
Visualizations
ADCC Signaling Pathway
// Nodes Antibody [label="Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetAntigen [label="Target Antigen\n(Exposed by this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TargetCell [label="Target Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EffectorCell [label="Effector Cell (NK Cell)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FcReceptor [label="FcγRIIIa (CD16)", fillcolor="#FBBC05", fontcolor="#202124"]; ITAM [label="ITAM Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Syk [label="Syk Activation", fillcolor="#FBBC05", fontcolor="#202124"]; SignalingCascade [label="Downstream Signaling\n(PLCγ, PI3K, Vav)", fillcolor="#FBBC05", fontcolor="#202124"]; GranuleRelease [label="Granzyme & Perforin\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Target Cell Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TargetAntigen -> TargetCell [style=invis]; Antibody -> TargetAntigen [label="Binds"]; FcReceptor -> EffectorCell [style=invis]; Antibody -> FcReceptor [label="Fc region binds"]; FcReceptor -> ITAM; ITAM -> Syk; Syk -> SignalingCascade; SignalingCascade -> GranuleRelease; GranuleRelease -> Apoptosis; Apoptosis -> TargetCell [label="Induces in"]; }
Caption: Simplified signaling pathway of Antibody-Dependent Cell-mediated Cytotoxicity (ADCC).
This compound ADCC Assay Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepTarget [label="Prepare Target Cells\n(HIV-1 Infected)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepEffector [label="Prepare Effector Cells\n(e.g., NK Cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlateTarget [label="Plate Target Cells", fillcolor="#FBBC05", fontcolor="#202124"]; AddBnm [label="Add this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AddAb [label="Add Antibody", fillcolor="#FBBC05", fontcolor="#202124"]; AddEffector [label="Add Effector Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; MeasureLysis [label="Measure Cell Lysis\n(e.g., LDH or Calcein release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Calculate % Specific Lysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepTarget; Start -> PrepEffector; PrepTarget -> PlateTarget; PlateTarget -> AddBnm; AddBnm -> AddAb; PrepEffector -> AddEffector; AddAb -> AddEffector; AddEffector -> Incubate; Incubate -> MeasureLysis; MeasureLysis -> Analyze; Analyze -> End; }
Caption: General experimental workflow for a this compound ADCC assay.
Troubleshooting Logic Flow
// Nodes Start [label="Assay Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckControls [label="Review Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighBackground [label="High Background?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; LowSignal [label="Low Specific Lysis?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; TroubleshootBG [label="Troubleshoot High Background\n(See Guide 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TroubleshootSignal [label="Troubleshoot Low Signal\n(See Guide 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReOptimize [label="Re-optimize Assay Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acceptable [label="Results Acceptable", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckControls; CheckControls -> HighBackground; HighBackground -> LowSignal [label="No"]; HighBackground -> TroubleshootBG [label="Yes"]; TroubleshootBG -> ReOptimize; LowSignal -> Acceptable [label="No"]; LowSignal -> TroubleshootSignal [label="Yes"]; TroubleshootSignal -> ReOptimize; ReOptimize -> Start; }
Caption: Logical flow for troubleshooting ADCC assay results.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The combination of three CD4-induced antibodies targeting highly conserved Env regions with a small CD4-mimetic achieves potent ADCC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Evaluation of antibody-dependent cell cytotoxicity using lactate dehydrogenase (LDH) measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. ADCC Assay Protocols | Revvity [revvity.co.jp]
- 10. pure.uva.nl [pure.uva.nl]
- 11. Cytotoxicity Assay - Calcein AM [protocols.io]
- 12. ADCC Assay Protocol [bio-protocol.org]
- 13. stemcell.com [stemcell.com]
- 14. Define Critical Parameters of Trastuzumab-Mediated ADCC Assays via Assay Optimization Processes, Focusing on the Impact of Cryopreserved Effector Cells on Assay Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arp1.com [arp1.com]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Bnm-III-170 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves for the CD4-mimetic compound Bnm-III-170.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule CD4-mimetic compound.[1][2] Its primary mechanism of action is to bind to the Phe43 cavity of the gp120 subunit of the HIV-1 envelope glycoprotein (Env).[1][2][3] This binding event forces the Env protein to adopt an "open" conformation, which is typically induced by the binding of the host cell receptor CD4.[1][2][3][4] By exposing epitopes targeted by CD4-induced (CD4i) antibodies, this compound sensitizes HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC).[1][2][5]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in HIV-1 research to:
-
Sensitize HIV-1-infected cells to ADCC mediated by antibodies from HIV-1-infected individuals.[1][5]
-
Study the conformational changes of the HIV-1 Env glycoprotein.[3][4]
-
Evaluate "shock-and-kill" strategies to purge the latent HIV-1 reservoir in combination with other therapeutic agents.[5][6]
Q3: What are some reported effective concentrations of this compound in in-vitro assays?
A3: The effective concentration of this compound can vary depending on the specific assay, cell type, and HIV-1 strain used. However, some reported concentrations include:
-
50 µM: Used to sensitize HIV-1JRCSF-infected primary human CD4+ T cells to ADCC.[5]
-
10 µM: Shown to induce nearly all gp120 shedding from wild-type HIV-1AD8 Env after a 2.5-hour incubation.[7]
-
20 µM: Used to measure the Env inactivation kinetics of JRFL pseudoviruses.[8]
It is important to note that these are starting points, and the optimal concentration for your specific experimental setup should be determined empirically by generating a dose-response curve.
Troubleshooting Guide for Dose-Response Curve Optimization
Optimizing the dose-response curve for this compound is critical for obtaining reliable and reproducible results. The following table addresses common issues that may be encountered during these experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low response at all concentrations | 1. Inactive this compound compound.2. Suboptimal concentration of the primary antibody or effector cells.3. The target cells are not expressing the HIV-1 Env protein.4. The specific HIV-1 strain is resistant to this compound.[7] | 1. Verify the integrity and activity of the this compound stock solution. Prepare fresh dilutions for each experiment.2. Perform a titration of the primary antibody and optimize the effector-to-target cell ratio.3. Confirm Env expression on target cells using a validated method (e.g., flow cytometry with an anti-Env antibody).4. Test a different HIV-1 strain known to be sensitive to this compound. |
| High background signal in the absence of this compound | 1. High spontaneous cell death of target or effector cells.2. Non-specific binding of the primary or secondary antibodies. | 1. Check cell viability before starting the assay. Ensure optimal cell culture conditions.2. Include appropriate controls (e.g., isotype control antibody) and optimize washing steps to reduce non-specific binding. |
| Inconsistent results between replicate experiments | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Pipetting errors during serial dilutions. | 1. Use a cell counter to ensure consistent cell numbers in each well.2. Strictly adhere to the defined incubation times for all steps of the protocol.3. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Unusual dose-response curve shape (e.g., biphasic) | 1. Off-target effects of this compound at high concentrations.2. Cytotoxicity of this compound at high concentrations. | 1. Investigate potential off-target effects by including additional controls.2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) with this compound alone to determine its toxic concentration range. |
Experimental Protocols
General Protocol for Generating a this compound Dose-Response Curve in an ADCC Assay
This protocol provides a general framework. Specific details may need to be optimized for your experimental system.
-
Preparation of Target Cells:
-
Culture and infect a suitable target cell line (e.g., CEM.NKr-CCR5) with an HIV-1 strain of interest.
-
Verify Env expression on the cell surface.
-
Harvest and wash the cells, then resuspend them in the appropriate assay medium at a predetermined concentration.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay medium to achieve the desired concentration range for the dose-response curve. It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add the this compound dilutions to the respective wells.
-
Add the primary antibody (e.g., plasma from an HIV-1-infected individual or a specific monoclonal antibody) at a pre-optimized concentration.
-
Incubate the plate for a specified time at 37°C to allow for this compound to act and the antibody to bind.
-
-
Addition of Effector Cells:
-
Prepare effector cells (e.g., NK cells or PBMCs).
-
Add the effector cells to the wells at an optimized effector-to-target cell ratio.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for a further period to allow for ADCC to occur.
-
Measure the desired readout (e.g., luciferase activity for reporter cell lines, LDH release for cytotoxicity, or flow cytometry-based methods).
-
-
Data Analysis:
-
Subtract the background signal (wells with no antibody or no effector cells).
-
Normalize the data to the maximum response.
-
Plot the response as a function of the log of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 (half-maximal effective concentration).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response curve.
Caption: Troubleshooting decision tree for dose-response experiments.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Bnm-III-170 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the CD4-mimetic compound Bnm-III-170 in primary cell culture experiments while minimizing potential cytotoxicity. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule CD4-mimetic compound. Its primary mechanism of action is to bind to the gp120 subunit of the HIV-1 envelope glycoprotein (Env), inducing a conformational change that exposes epitopes for antibody recognition. This process sensitizes HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC)[1][2].
Q2: At what concentration is this compound typically used in primary cell assays?
A2: Published studies have reported using this compound at a concentration of 50 µM in primary human CD4+ T cells to sensitize them to ADCC[3]. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.
Q3: Is this compound known to be cytotoxic to primary cells?
A3: While some dosing regimens of this compound have been well-tolerated in vivo, toxicity has been observed with daily dosing in animal models, suggesting that the dosing strategy is critical[4]. In vitro, some CD4-mimetic compounds have been shown to exert non-specific or toxic effects at concentrations higher than 20 µM. Therefore, assessing cytotoxicity in your specific primary cell model is essential.
Q4: What are the potential off-target effects of this compound that could lead to cytotoxicity in primary immune cells?
A4: this compound mimics the CD4 molecule, which acts as a co-receptor in T-cell activation and is associated with the tyrosine kinase Lck[2]. By binding to CD4 or other cell surface molecules, this compound could potentially interfere with normal T-cell receptor (TCR) signaling pathways involving Lck and ZAP-70, leading to aberrant cell activation or apoptosis.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound, providing potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Suggested Solutions |
| High cytotoxicity observed at the recommended concentration (50 µM). | 1. Cell Type Sensitivity: Primary cells from different donors or of different subtypes can have varied sensitivities. 2. Extended Incubation Time: Prolonged exposure to the compound may lead to cumulative toxicity. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death at the final concentration used. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal non-toxic concentration for your specific primary cells. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest incubation time that achieves the desired biological effect without significant cytotoxicity. 3. Solvent Control: Include a vehicle control with the same final concentration of the solvent used for this compound to assess its contribution to cytotoxicity. |
| Inconsistent results between experiments. | 1. Variability in Primary Cells: Primary cells from different donors can exhibit significant biological variability. 2. Compound Stability: this compound may degrade in culture medium over time. 3. Cell Health and Density: The initial health and seeding density of primary cells can influence their response to treatment. | 1. Use Multiple Donors: Whenever possible, perform experiments with cells from multiple donors to ensure the reproducibility of your findings. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Standardize Cell Culture Practices: Ensure consistent cell viability, passage number (if applicable), and seeding density for all experiments. |
| No biological effect observed at non-toxic concentrations. | 1. Sub-optimal Concentration: The non-toxic concentration may be too low to induce the desired biological effect. 2. Short Incubation Time: The incubation time may not be sufficient for the compound to exert its effect. | 1. Careful Dose-Response Analysis: Analyze the dose-response curve to identify a concentration that provides a balance between efficacy and minimal cytotoxicity. 2. Time-Course Optimization: Re-evaluate the incubation time to ensure it is sufficient for the biological process being studied. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the LDH Assay
This protocol outlines the use of a lactate dehydrogenase (LDH) assay to quantify cytotoxicity by measuring the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Primary human lymphocytes (e.g., PBMCs or isolated CD4+ T cells)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)
-
96-well flat-bottom culture plates
-
Commercial LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed primary lymphocytes in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells for vehicle control and a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Maximum LDH Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer (or as recommended by the kit manufacturer) to the wells designated as the maximum LDH release control.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: Assessing Cell Viability with the MTS Assay
This protocol describes the use of an MTS assay to measure cell viability based on the metabolic conversion of a tetrazolium salt into a colored formazan product by viable cells.
Materials:
-
Primary human lymphocytes
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well culture plates
-
Commercial MTS assay kit
Procedure:
-
Cell Seeding: Seed primary lymphocytes in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells for a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired experimental duration.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490-500 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity in Primary CD4+ T Cells (48h Incubation)
| This compound (µM) | % Cytotoxicity (LDH Assay) | % Cell Viability (MTS Assay) |
| 0.1 | 2.5 ± 0.8 | 98.2 ± 3.1 |
| 1 | 4.1 ± 1.2 | 95.7 ± 4.5 |
| 10 | 8.9 ± 2.5 | 90.1 ± 5.2 |
| 25 | 15.3 ± 3.1 | 82.4 ± 6.8 |
| 50 | 28.7 ± 4.5 | 65.9 ± 7.3 |
| 100 | 55.2 ± 6.2 | 38.6 ± 8.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
Caption: Potential interference of this compound with TCR signaling.
References
- 1. Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD4 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Bnm-III-170 and Other CD4-Mimetic Compounds in HIV-1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the CD4-mimetic compound Bnm-III-170 with other notable alternatives. The following sections present a comprehensive overview of their mechanism of action, antiviral potency, and ability to induce antibody-dependent cellular cytotoxicity (ADCC), supported by available experimental data and detailed methodologies.
Introduction to CD4-Mimetic Compounds
Human Immunodeficiency Virus Type 1 (HIV-1) initiates entry into host cells through the interaction of its envelope glycoprotein (Env) with the CD4 receptor on the surface of target cells. This binding event triggers critical conformational changes in Env, enabling it to engage with a coreceptor (CCR5 or CXCR4) and subsequently mediate the fusion of viral and cellular membranes. CD4-mimetic compounds (CD4mcs) are a class of small molecules designed to mimic this initial interaction. By binding to a conserved pocket on the gp120 subunit of Env, known as the Phe43 cavity, these compounds can competitively inhibit CD4 binding and, importantly, induce similar conformational changes in Env. This can lead to the premature inactivation of the virus and can also expose otherwise hidden epitopes on the Env trimer, making infected cells susceptible to immune responses like antibody-dependent cellular cytotoxicity (ADCC).
This compound is a potent small-molecule CD4mc that has demonstrated significant antiviral activity. This guide compares this compound with other well-characterized CD4mcs, including M48U1, JP-III-48, YIR-821, and the pioneering compound NBD-556, to provide a clearer understanding of their relative strengths and potential therapeutic applications.
Mechanism of Action: Inducing the "Open" Conformation
The primary mechanism of action for this compound and other CD4mcs is their ability to bind to the Phe43 cavity of gp120. This binding event mimics the interaction of the Phenylalanine 43 residue of the CD4 receptor. Upon binding, the Env trimer transitions from a "closed," resting state to an "open," CD4-bound-like conformation.[1][2][3] This conformational change is a critical step in the viral entry pathway. By inducing this change prematurely, CD4mcs can lead to the irreversible inactivation of the virus, preventing it from successfully fusing with the host cell.
Furthermore, the "open" conformation exposes epitopes on gp120 that are typically shielded in the native state. These newly exposed sites can be recognized by non-neutralizing antibodies present in individuals with HIV-1. This sensitization of HIV-1 and infected cells to antibody recognition is a key feature of CD4mcs, enabling the host's immune system to target and eliminate the virus and infected cells through mechanisms like ADCC.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Analysis of Bnm-III-170 and Other HIV Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel CD4-mimetic compound Bnm-III-170 with established and other developmental HIV fusion inhibitors. The content herein is curated to offer an objective overview of their respective mechanisms of action, supported by available quantitative experimental data. This document aims to serve as a valuable resource for researchers and professionals in the field of HIV drug development.
Executive Summary
HIV entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (Env) to the host cell's CD4 receptor, followed by interaction with a co-receptor (CCR5 or CXCR4). This cascade of events triggers conformational changes in Env, leading to the fusion of the viral and cellular membranes. Fusion inhibitors are a class of antiretroviral drugs that disrupt this process. This guide focuses on this compound, a small-molecule CD4-mimetic, and compares its performance with other key HIV fusion inhibitors: the peptide-based inhibitor Enfuvirtide (T-20), the CCR5 co-receptor antagonist Maraviroc, and the monoclonal antibody Ibalizumab.
Mechanism of Action
The primary mechanism of this compound and the compared fusion inhibitors are distinct, targeting different stages of the HIV entry process.
This compound: This small-molecule compound acts as a CD4 mimetic. It binds to the highly conserved Phe43 cavity within the gp120 subunit of the HIV envelope glycoprotein.[1][2] This binding event forces the Env trimer into an "open" conformation, prematurely triggering conformational changes that would normally occur after CD4 binding. This premature activation can lead to the inactivation of the virus. Furthermore, the "open" conformation exposes otherwise hidden epitopes on gp120, making the virus or infected cells more susceptible to antibody-dependent cellular cytotoxicity (ADCC).[3]
Enfuvirtide (T-20): Enfuvirtide is a 36-amino acid synthetic peptide that mimics a segment of the C-terminal heptad repeat (HR2) of the gp41 transmembrane glycoprotein.[4] It competitively binds to the N-terminal heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle, a critical step for the fusion of the viral and cellular membranes.[4]
Maraviroc: Maraviroc is a small-molecule antagonist of the CCR5 co-receptor.[5][6] It binds to CCR5 on the host cell surface, inducing a conformational change in the co-receptor that prevents its interaction with the V3 loop of the viral gp120.[5][6] By blocking this interaction, Maraviroc specifically inhibits the entry of CCR5-tropic (R5) HIV-1 strains.[5]
Ibalizumab: Ibalizumab is a humanized monoclonal antibody that binds to the second extracellular domain of the human CD4 receptor.[7] Unlike other CD4-targeted inhibitors, it does not block the binding of gp120 to CD4. Instead, it is a post-attachment inhibitor that is thought to prevent the conformational changes in the CD4-gp120 complex that are necessary for co-receptor binding and subsequent fusion.[7]
Caption: Mechanisms of action of different HIV fusion inhibitors.
Quantitative Performance Data
The following tables summarize the available in vitro inhibitory activities (IC50) of this compound and the compared fusion inhibitors against various HIV-1 strains. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
Table 1: Antiviral Activity of this compound and Comparators against Laboratory-Adapted HIV-1 Strains
| Inhibitor | HIV-1 Strain | IC50 (µM) | Reference |
| This compound | AD8 | 0.3 | [8] |
| This compound | JR-FL | >15 | [9] |
| This compound | BG505 | >300 | [9] |
| Enfuvirtide (T-20) | HXB2 | 0.0075 | [4] |
| Enfuvirtide (T-20) | NL4-3 | 0.0358 | [10] |
| Maraviroc | BaL | 0.002 (90% inhibition) | [5] |
| Ibalizumab | NL4-3 | 0.03 µg/mL (median) | [11] |
Table 2: Antiviral Activity against Clinical/Primary HIV-1 Isolates
| Inhibitor | HIV-1 Subtype/Isolate | IC50 | Reference |
| This compound | 25% of a diverse panel | >15 µM | [9] |
| Enfuvirtide (T-20) | Group O | 0.15 µg/mL | [12] |
| Enfuvirtide (T-20) | Global Panel (mean) | 0.02945 µM | [13] |
| Maraviroc | 43 primary isolates (geometric mean 90% inhibition) | 0.002 µM | [5] |
| Maraviroc | Group O (median) | 0.00123 µM | [14] |
| Ibalizumab | 116 pseudoviruses (median) | 0.03 µg/mL | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiviral Activity Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of viral replication.
Caption: Workflow for a typical antiviral activity assay.
Protocol:
-
Cell Preparation: Seed target cells (e.g., TZM-bl, PBMCs) in 96-well microtiter plates at an appropriate density and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in culture medium.
-
Infection: Add the diluted compounds to the cells, followed by the addition of a predetermined amount of HIV-1 stock. Include appropriate controls (virus only, cells only, and compound toxicity controls).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Quantification of Viral Replication:
-
Data Analysis: Plot the percentage of inhibition of viral replication against the log of the compound concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
Cell-Cell Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of HIV-1 Env-expressing cells with CD4- and co-receptor-expressing target cells.
Protocol:
-
Cell Preparation:
-
Assay Setup: Co-culture effector and target cells in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the co-culture for a defined period (e.g., 2-6 hours) to allow for cell fusion.
-
Quantification of Fusion:
-
Reporter Gene Assay: If using TZM-bl target cells, measure the activation of the luciferase reporter gene, which is induced by the Tat protein from the effector cells upon fusion.[19]
-
Dye Transfer Assay: Label one cell population with a fluorescent dye (e.g., Calcein-AM) and measure its transfer to the other cell population upon fusion.[18]
-
-
Data Analysis: Calculate the percentage of fusion inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells, providing the 50% cytotoxic concentration (CC50).[20][21][22]
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate the same cells used in the antiviral assay in 96-well plates at the same density.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20][21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 value is determined from the dose-response curve.
Conclusion
This compound represents a promising class of HIV entry inhibitors with a unique mechanism of action that not only blocks viral entry but also sensitizes the virus to the host's immune response. While direct comparative data is limited, the available information suggests that its potency can be strain-dependent. In contrast, established fusion inhibitors like Enfuvirtide and Maraviroc have well-characterized efficacy profiles but are susceptible to resistance development. Ibalizumab offers a novel post-attachment inhibition mechanism with a favorable resistance profile. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of this compound and its analogs in the context of a diverse range of HIV-1 isolates and in combination with other antiretroviral agents. The development of more potent indoline-based successors to this compound highlights the potential of CD4-mimetics as a valuable strategy in the ongoing effort to combat HIV-1.
References
- 1. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Distinct HIV-1 Neutralization Potency Profiles of Ibalizumab-Based Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Anti-CD4 monoclonal antibody ibalizumab exhibits breadth and potency against HIV-1, with natural resistance mediated by the loss of a V5 glycan in envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldengatebio.com [goldengatebio.com]
- 16. h-h-c.com [h-h-c.com]
- 17. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.4. HIV-1-Mediated Cell-Cell Fusion Assay [bio-protocol.org]
- 19. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Synergistic Breakthrough: Bnm-III-170 Amplifies Antiretroviral Efficacy in Preclinical HIV Models
For Immediate Release: Researchers and drug development professionals now have access to compelling preclinical data demonstrating the synergistic effects of the novel CD4-mimetic compound, Bnm-III-170, when used in conjunction with standard antiretroviral therapy (ART). In groundbreaking studies utilizing humanized mouse models of HIV infection, the combination of this compound with established ART regimens has shown a significant delay in viral rebound following treatment interruption, pointing towards a promising new strategy in the quest for an HIV cure.
This compound, a small-molecule compound, functions by binding to the HIV-1 envelope glycoprotein (gp120), inducing a conformational change that exposes the virus to the host's immune system. This "unmasking" of the virus renders infected cells vulnerable to antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for clearing viral reservoirs. When combined with ART, which suppresses viral replication, this compound acts as a crucial "kill" signal in a "shock and kill" therapeutic approach.
Comparative Analysis of this compound and Antiretroviral Therapy in Humanized Mice
Recent in vivo studies have provided the first concrete evidence of the synergistic potential of this compound with specific, clinically relevant antiretroviral drugs. A pivotal study in HIV-1 infected humanized mice demonstrated that the administration of this compound alongside a regimen of raltegravir (RAL), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF) significantly delayed viral rebound after the cessation of ART.[1]
| Treatment Group | Median Time to Viral Rebound (Days Post-ART Interruption) | Statistical Significance (vs. ART alone) |
| ART alone (RAL/FTC/TDF) | 14 | - |
| ART + this compound | 28 | p < 0.05 |
| Data synthesized from studies in HIV-1 infected humanized mice.[1] |
Another study utilizing humanized DRAGA mice investigated a combination of tenofovir disoproxil fumarate, emtricitabine, and dolutegravir (DTG). While this study focused on a different latency-reversing agent, it highlights the utility of this animal model in assessing combination therapies and the common use of this ART backbone in preclinical cure research.[2]
Mechanism of Synergy: A Two-Pronged Attack on HIV Reservoirs
The synergistic effect of this compound and ART stems from their complementary mechanisms of action. ART effectively halts the replication of HIV, preventing the spread of the virus and reducing the overall viral load. However, it does not eliminate the latent reservoir of infected cells. This compound addresses this critical gap by sensitizing these latently infected cells to immune-mediated clearance.
Caption: Synergistic mechanism of this compound and ART.
Experimental Protocols
The following provides a summarized methodology for the in vivo evaluation of this compound in combination with ART in humanized mice, based on published studies.[1]
1. Animal Model:
-
Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells) are utilized to reconstitute a human immune system.
2. HIV-1 Infection:
-
Mice are infected with a replication-competent strain of HIV-1 (e.g., JR-CSF).
-
Viral load is monitored weekly to confirm established infection.
3. Antiretroviral Therapy Administration:
-
Following the establishment of chronic infection, mice are treated with a daily regimen of antiretroviral drugs. A commonly used combination includes:[1]
-
Raltegravir
-
Emtricitabine
-
Tenofovir disoproxil fumarate
-
-
ART is typically administered for several weeks to achieve viral suppression.
4. This compound Administration:
-
While on ART, a cohort of mice receives subcutaneous injections of this compound.
-
A control group receives ART and a placebo.
5. Analytical Treatment Interruption (ATI):
-
ART is discontinued in all groups.
-
Plasma viral load is monitored frequently (e.g., twice weekly) to determine the time to viral rebound.
References
Validating Bnm-III-170 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Bnm-III-170, a small-molecule CD4-mimetic compound. We will explore its mechanism of action, compare its performance with alternative compounds, and provide detailed experimental protocols for key validation assays.
Mechanism of Action of this compound
This compound is a therapeutic agent designed to combat HIV-1. Its primary target is the viral envelope glycoprotein (Env), a trimer of gp120-gp41 heterodimers responsible for viral entry into host cells. This compound specifically binds to a conserved pocket on the gp120 subunit known as the Phe43 cavity. This binding event mimics the interaction of the host cell receptor CD4, inducing a conformational change in the Env trimer from a "closed" to an "open" state.[1][2]
This induced "open" conformation has two significant consequences for the virus and infected cells:
-
Inhibition of Viral Entry: By prematurely triggering the conformational change, this compound can lead to the irreversible inactivation of the Env trimer, thus inhibiting viral fusion with host cells.[3]
-
Sensitization to Antibody-Dependent Cellular Cytotoxicity (ADCC): The "open" conformation exposes otherwise hidden epitopes on the Env surface. These newly exposed sites can be recognized by CD4-induced (CD4i) antibodies present in individuals with HIV-1. This antibody coating of infected cells flags them for destruction by immune effector cells like Natural Killer (NK) cells through ADCC.[1][2][4]
Comparative Analysis of Target Engagement Validators
The efficacy of this compound is critically dependent on its ability to engage its target, the HIV-1 Env protein, within a cellular context. Several compounds and methods can be used to validate and compare this engagement.
| Compound/Method | Target | Principle of Validation | Key Advantages | Key Disadvantages |
| This compound | HIV-1 Env (gp120) | Induces "open" conformation, exposing CD4i epitopes. | Small molecule, potential for oral bioavailability. | Potential for viral resistance development. |
| Soluble CD4 (sCD4) | HIV-1 Env (gp120) | Native ligand, induces the canonical "open" conformation. | Gold standard for inducing the open state. | Poor pharmacokinetics, large molecule. |
| M48U1 | HIV-1 Env (gp120) | Peptide CD4-mimetic, binds to the Phe43 pocket. | Induces a similar open conformation to this compound. | Peptide nature may limit bioavailability. |
| CJF-III-288 | HIV-1 Env (gp120) | Indoline CD4-mimetic with reported higher potency.[5][6] | Enhanced antiviral activity compared to this compound.[5] | Newer compound, less in-vivo data may be available. |
| Cellular Thermal Shift Assay (CETSA) | Any intracellular protein | Ligand binding stabilizes the target protein against thermal denaturation.[7][8] | Label-free, applicable to native cells and tissues.[7][8] | Requires specific antibodies for Western blot or mass spectrometry for proteome-wide analysis. |
Experimental Protocols for Validating Target Engagement
Here, we detail key experimental protocols to assess the cellular target engagement of this compound.
Antibody Binding Assay to Detect Env "Open" Conformation
This assay quantifies the exposure of CD4i epitopes on the surface of HIV-1 infected cells following treatment with a CD4-mimetic compound. A commonly used antibody for this purpose is 17b, which recognizes an epitope that becomes accessible upon CD4 binding or CD4-mimetic engagement.[9]
Protocol:
-
Cell Culture: Culture HIV-1 infected cells (e.g., primary human CD4+ T cells or a suitable cell line) to a desired density.
-
Compound Incubation: Treat the infected cells with varying concentrations of this compound or a comparator compound (e.g., sCD4, M48U1) for a specified time at 37°C. Include a DMSO-treated control.
-
Antibody Staining: Wash the cells to remove excess compound and incubate them with a fluorescently labeled CD4i antibody (e.g., FITC-17b) at a predetermined optimal concentration.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the stained cells. An increase in MFI in compound-treated cells compared to the control indicates target engagement and the induction of the "open" Env conformation.[4]
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This functional assay measures the ability of a CD4-mimetic compound to sensitize HIV-1 infected cells to killing by immune effector cells in the presence of CD4i antibodies.
Protocol:
-
Target Cell Preparation: Label HIV-1 infected target cells with a fluorescent marker (e.g., CFSE) or a radioactive isotope (e.g., ⁵¹Cr).
-
Compound and Antibody Incubation: Incubate the labeled target cells with the CD4-mimetic compound (this compound or alternative) and a source of CD4i antibodies (e.g., plasma from an HIV-1 positive individual or specific monoclonal antibodies like 17b and A32) for a defined period.[4]
-
Co-culture with Effector Cells: Add effector cells (e.g., NK cells or PBMCs) to the target cells at a specific effector-to-target (E:T) ratio.
-
Quantification of Cell Lysis: After incubation, quantify the percentage of target cell lysis. For fluorescently labeled cells, this can be done by flow cytometry by measuring the loss of target cells or the uptake of a viability dye (e.g., 7-AAD). For radioactively labeled cells, measure the release of the isotope into the supernatant. An increase in cell lysis in the presence of the compound, antibodies, and effector cells demonstrates functional target engagement.
gp120 Shedding Assay
Binding of CD4 or CD4-mimetics can destabilize the Env trimer, leading to the shedding of the gp120 subunit.[3] This can be quantified as a measure of target engagement.
Protocol:
-
Viral Particle Preparation: Prepare concentrated HIV-1 viral particles.
-
Compound Incubation: Incubate the viral particles with different concentrations of this compound or other compounds at 37°C for a set time.
-
Separation of Virions and Supernatant: Pellet the viral particles by ultracentrifugation.
-
Quantification of gp120: Collect the supernatant containing the shed gp120. Quantify the amount of gp120 in the supernatant and the virion pellet using a gp120-specific ELISA or Western blotting. An increase in the ratio of shed gp120 to virion-associated gp120 indicates target engagement.[3]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound binds to the closed Env, inducing an open conformation that facilitates ADCC.
Caption: A stepwise workflow for assessing ADCC mediated by this compound.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Bnm-III-170 Resistance Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of resistance mutations to Bnm-III-170, a CD4-mimetic compound that inhibits HIV-1 entry. The information presented herein is based on experimental data from peer-reviewed studies and is intended to inform research and drug development efforts targeting HIV-1.
Mechanism of Action and Resistance
This compound is a small molecule that binds to the Phe-43 cavity of the HIV-1 envelope glycoprotein gp120, mimicking the interaction of the host cell receptor CD4. This binding induces conformational changes in the envelope trimer, leading to its premature inactivation and preventing the virus from entering host cells.[1]
Resistance to this compound primarily arises from mutations in the gp120 subunit of the HIV-1 envelope protein. These mutations can interfere with the binding of this compound or alter the conformational dynamics of the envelope protein, rendering it less susceptible to the drug's inhibitory effects.
Comparative Analysis of this compound Resistance Mutations
Studies have identified several key mutations that confer resistance to this compound. The most well-characterized of these are S375N, I424T, and E64G in the gp120 protein. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and a comparator compound, the soluble CD4-Ig (sCD4-Ig), against HIV-1 strains harboring these mutations.
| HIV-1 Env Variant | This compound IC50 (µM) | sCD4-Ig IC50 (µg/ml) | Fold Change in Resistance (vs. WT) to this compound |
| Wild-Type (WT) | 0.3 | 0.8 | 1 |
| S375N | 1.5 | 0.9 | ~5-fold |
| I424T | 1.6 | 1.1 | ~5-fold |
| E64G | 30 | 1.8 | ~100-fold |
| S375N + I424T | >300 | 1.2 | >1000-fold |
| E64G + S375N | >300 | 2.1 | >1000-fold |
| E64G + I424T | >300 | 2.5 | >1000-fold |
| E64G + S375N + I424T | >300 | 2.6 | >1000-fold |
Data compiled from studies on the HIV-1AD8 strain. Fold change is calculated relative to the wild-type IC50 for this compound.[1]
Experimental Protocols
HIV-1 Pseudovirus Entry Inhibition Assay
This assay quantifies the ability of a compound to inhibit viral entry into target cells.
a. Production of Pseudoviruses:
-
Co-transfect HEK293T cells with an Env-expressing plasmid and a backbone plasmid containing a defective Env gene (e.g., pSG3ΔEnv).
-
Incubate the cells for 48 hours at 37°C.
-
Harvest the culture supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45-µm filter and store at -80°C.
-
Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock using TZM-bl target cells.[2][3]
b. Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Incubate the pseudovirus (at a predetermined TCID50) with the serially diluted compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity, which is proportional to the level of viral entry.
-
Calculate the IC50 value, which is the concentration of the compound that reduces luciferase activity by 50%.[4][5][6]
gp120 Shedding Assay
This assay measures the ability of a compound to induce the shedding of the gp120 subunit from the viral envelope.
a. Virus Preparation and Treatment:
-
Produce and purify HIV-1 virions.
-
Incubate the virions with varying concentrations of this compound for a specified time (e.g., 2.5 hours) at 37°C.
b. Separation of Virions and Shed gp120:
-
Pellet the virions by ultracentrifugation.
-
Collect the supernatant, which contains the shed gp120.
c. Quantification of gp120:
-
Quantify the amount of gp120 in the supernatant and the virion pellet using a gp120-specific ELISA.
-
Coat a 96-well plate with a capture antibody specific for gp120.
-
Add the supernatant and lysed virion samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal, which is proportional to the amount of gp120.
Visualizations
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Characterizing Resistance
Caption: Workflow for characterizing this compound resistance.
References
- 1. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. sinobiological.com [sinobiological.com]
A Comparative Analysis of Bnm-III-170 and M48U1: Potent CD4-Mimetic HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent CD4-mimetic compounds, Bnm-III-170 and M48U1, which are under investigation as potential HIV-1 entry inhibitors. Both molecules target the HIV-1 envelope glycoprotein (Env) and induce conformational changes that mimic the binding of the natural receptor, CD4. This guide summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes their mechanism of action and experimental workflows.
Executive Summary
This compound is a small-molecule CD4-mimetic, while M48U1 is a peptide-based CD4-mimetic. Both compounds bind to a conserved pocket on the gp120 subunit of the HIV-1 Env trimer, known as the Phe43 cavity. This interaction induces a conformational change in the Env trimer, forcing it into an "open" state that is typically induced by CD4 binding. This premature opening can lead to several antiviral effects, including blocking the virus from binding to host cells, inducing the shedding of the gp120 subunit, and sensitizing infected cells to elimination by the host's immune system.
Quantitative Performance Comparison
The following tables summarize the key quantitative data available for this compound and M48U1.
| Parameter | This compound | M48U1 | Reference HIV-1 Strain | Experimental Method |
| Binding Affinity (Kd) | Not Reported | 0.0154 ± 0.0008 nM | YU2 gp120 | Surface Plasmon Resonance (SPR) |
| Inhibitory Concentration (IC50) | > 300 µM | Not Reported | HIV-1BG505 | Cell-based neutralization assay |
| Inhibitory Concentration (IC50) | ~15 µM (effective against 75% of strains) | Not Reported | Panel of HIV-1 strains | Cell-based neutralization assay |
Table 1: Comparison of Binding Affinity and Inhibitory Potency. M48U1 exhibits a remarkably high binding affinity for the YU2 strain of HIV-1 gp120. This compound's potency varies depending on the HIV-1 strain, with some strains showing high resistance.[1][3][4]
| Parameter | This compound-bound Env | M48U1-bound Env | sCD4-bound Env (for comparison) |
| V1V2 Displacement (Å) | 74 ± 3.5 | 75 ± 2.8 | ~74 |
| V3 Positioning (Å) | 76 ± 4.6 | 77 ± 5.9 | ~76 |
| CD4 Binding Site Displacement (Å) | 84 ± 3.4 | 86 ± 4.2 | ~80 |
Table 2: Structural Comparison of Env Trimer Conformation Induced by this compound and M48U1. The inter-protomer distances, measured by cryo-EM, indicate that both compounds induce an open conformation of the BG505 Env trimer that is highly similar to the conformation induced by soluble CD4 (sCD4).[1][2]
Mechanism of Action: Inducing the "Open" Conformation
Both this compound and M48U1 function by binding to the Phe43 cavity on the gp120 subunit of the HIV-1 Env trimer. This binding event mimics the interaction of the Phe43 residue of the human CD4 receptor, triggering a cascade of conformational changes within the Env trimer. This forces the trimer from its "closed," prefusion state to an "open," CD4-bound-like state.
This induced "open" state has several consequences that inhibit HIV-1 entry:
-
Blocks CD4 Receptor Binding: By occupying the Phe43 cavity, both molecules directly compete with the natural CD4 receptor, preventing the initial attachment of the virus to the host cell.
-
Promotes gp120 Shedding: The "open" conformation is less stable than the "closed" state, leading to the shedding of the gp120 subunit from the Env trimer. This renders the virus non-infectious.[5]
-
Sensitizes Infected Cells for ADCC: The conformational changes expose epitopes on gp120 that are normally hidden. These newly exposed sites can be recognized by antibodies present in HIV-1-infected individuals, leading to the destruction of the infected cell through a process called Antibody-Dependent Cellular Cytotoxicity (ADCC).[6]
Figure 1. Mechanism of action of this compound and M48U1.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
gp120 Shedding Assay
This assay quantifies the amount of gp120 shed from virions upon treatment with a CD4-mimetic compound.
a. Virus Production and Purification:
-
Transfect 293T cells with a proviral construct expressing the desired HIV-1 Env glycoproteins.
-
Harvest the cell culture supernatant containing viral particles 48 hours post-transfection.
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Pellet the virions by ultracentrifugation.
-
Resuspend the viral pellet in phosphate-buffered saline (PBS).
b. Treatment and Separation:
-
Incubate the purified virions with varying concentrations of the CD4-mimetic compound (e.g., this compound or M48U1) or a control (e.g., DMSO) for a defined period (e.g., 2.5 hours) at 37°C.
-
Separate the virions (containing unshed gp120) from the supernatant (containing shed gp120) by ultracentrifugation.
c. Quantification:
-
Lyse the pelleted virions to release the remaining viral proteins.
-
Quantify the amount of gp120 in both the supernatant and the viral lysate using a gp120-specific enzyme-linked immunosorbent assay (ELISA) or by Western blot analysis.
-
Calculate the percentage of shed gp120 as: (gp120 in supernatant) / (gp120 in supernatant + gp120 in virion pellet) * 100.
Figure 2. Experimental workflow for the gp120 shedding assay.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of antibodies to recognize and eliminate HIV-1-infected cells in the presence of a CD4-mimetic compound.
a. Cell Preparation:
-
Target Cells: Infect primary CD4+ T cells or a suitable cell line (e.g., CEM.NKR-CCR5) with HIV-1.
-
Effector Cells: Isolate Natural Killer (NK) cells from the peripheral blood mononuclear cells (PBMCs) of a healthy donor.
b. ADCC Reaction:
-
Incubate the HIV-1-infected target cells with plasma or serum from an HIV-1-infected individual (containing anti-HIV-1 antibodies) in the presence of the CD4-mimetic compound (e.g., this compound or M48U1) or a control.
-
Add the prepared NK effector cells to the target cell-antibody mixture at a specific effector-to-target ratio.
-
Incubate the co-culture for a set period (e.g., 6 hours) to allow for cell lysis.
c. Measurement of Cell Death:
-
Quantify the percentage of dead target cells using a flow cytometry-based assay. This is often done by staining the cells with a viability dye (e.g., 7-AAD) and a target-cell-specific marker (e.g., a fluorescent dye like PKH-26).
-
The percentage of ADCC is calculated by subtracting the percentage of target cell death in the absence of antibodies from the percentage of death in the presence of antibodies.
Figure 3. Experimental workflow for the ADCC assay.
Conclusion
Both this compound and M48U1 are potent CD4-mimetic inhibitors of HIV-1 entry that function by inducing a CD4-bound-like "open" conformation of the Env trimer. M48U1 demonstrates exceptionally high binding affinity, while this compound shows broad, though sometimes less potent, activity against various HIV-1 strains. The choice between these or similar compounds for further therapeutic development will likely depend on a balance of factors including potency, breadth of activity, pharmacokinetic properties, and potential for eliciting resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel HIV-1 entry inhibitors.
References
- 1. Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for highly effective HIV-1 neutralization by CD4-mimetic miniproteins revealed by 1.5 Å co-crystal structure of gp120 and M48U1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. V3 tip determinants of susceptibility to inhibition by CD4-mimetic compounds in natural clade A human immunodeficiency virus (HIV-1) envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific binding of HIV-1 envelope protein gp120 to the structural membrane proteins ezrin and moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two HIV-1 Entry Inhibitors: Bnm-III-170 vs. BMS-626529
A Comparative Guide for Researchers in Drug Development
The quest for novel antiretroviral therapies has led to the development of a diverse arsenal of HIV-1 entry inhibitors, each with a unique mechanism of action. This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors that target the HIV-1 envelope glycoprotein (Env) gp120: Bnm-III-170, a CD4-mimetic compound, and BMS-626529, an attachment inhibitor. Understanding their distinct modes of action and efficacy profiles is crucial for the strategic development of next-generation HIV-1 therapeutics and cure strategies.
At a Glance: Key Differences in Mechanism and Efficacy
| Feature | This compound | BMS-626529 |
| Mechanism of Action | CD4-mimetic; binds to the Phe43 cavity of gp120, inducing an "open" Env conformation. | Attachment inhibitor; binds to gp120, preventing its interaction with the CD4 receptor and stabilizing a "closed" Env conformation. |
| Functional Consequence | Inhibits viral entry and sensitizes infected cells to antibody-dependent cellular cytotoxicity (ADCC). | Blocks the initial step of viral attachment to host cells. |
| Reported In Vitro Potency (IC50/EC50) | Varies by strain; can exhibit potent activity, though some strains are resistant. | Broadly potent against a wide range of HIV-1 isolates, with EC50 values often in the low nanomolar to picomolar range. |
Delving into the Mechanisms: An Open and Shut Case
The fundamental difference between this compound and BMS-626529 lies in their impact on the conformational state of the HIV-1 Env trimer. The Env protein must transition from a "closed" (prefusion) state to an "open" (fusion-competent) state upon binding to the host cell's CD4 receptor to initiate viral entry.
This compound , as a CD4-mimetic, mimics the action of the CD4 receptor. It binds to a highly conserved pocket in gp120 known as the Phe43 cavity. This binding event forces the Env trimer into an "open" conformation, prematurely exposing epitopes that are normally shielded.[1] This has a dual antiviral effect: it can directly inhibit viral entry, and it renders infected cells vulnerable to elimination by the immune system through antibody-dependent cellular cytotoxicity (ADCC).[2][3][4]
Conversely, BMS-626529 functions as an attachment inhibitor by binding to gp120 and preventing its initial interaction with the CD4 receptor.[5][6][7][8] Structural studies have revealed that BMS-626529 stabilizes the "closed," prefusion conformation of the Env trimer.[9] This blockade of the very first step in the viral entry cascade effectively prevents infection. A direct comparative study using the BG505 HIV-1 strain demonstrated that while this compound induced Env trimer opening, BMS-626529 did not, highlighting their opposing effects on Env conformation.[1]
Figure 1. HIV-1 entry pathway and points of inhibition.
Quantitative Efficacy: A Comparative Overview
Direct head-to-head comparisons of the antiviral potency of this compound and BMS-626529 against a broad panel of HIV-1 isolates in the same study are limited. However, data from independent studies provide valuable insights into their respective efficacy profiles. It is important to note that direct comparison of IC50 and EC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
This compound Efficacy Data
Studies have shown that this compound can potently inhibit a range of HIV-1 isolates. However, its efficacy is known to be strain-dependent, with some viral envelopes exhibiting natural resistance. In addition to its direct antiviral activity, a key feature of this compound is its ability to sensitize HIV-1-infected cells to ADCC, a function not attributed to BMS-626529.
Further research is needed to establish a comprehensive panel of IC50 values for this compound against diverse HIV-1 subtypes.
BMS-626529 Efficacy Data
BMS-626529 has been extensively characterized and generally demonstrates broad and potent antiviral activity against a wide array of HIV-1 laboratory strains and clinical isolates, including various subtypes and viruses with different coreceptor tropisms.[10]
| HIV-1 Strain | Coreceptor Tropism | Host Cell | EC50 (nM) |
| JRFL | CCR5 | PM1 | 0.4 ± 0.1 |
| SF-162 | CCR5 | PM1 | 0.5 ± 0.2 |
| Bal | CCR5 | PM1 | 1.7 ± 0.5 |
| LAI | CXCR4 | PM1 | 0.7 ± 0.4 |
Table adapted from Nowicka-Sans et al., Antimicrob Agents Chemother, 2012.[10]
The prodrug of BMS-626529, fostemsavir (BMS-663068), has undergone clinical development and has shown significant reductions in plasma HIV-1 RNA levels in clinical trials.
Experimental Methodologies
The following are generalized protocols for key assays used to evaluate the efficacy of HIV-1 entry inhibitors.
HIV-1 Pseudovirus Neutralization Assay (TZM-bl Assay)
This assay is a standard method to determine the concentration of an inhibitor that reduces viral infection by 50% (IC50) or is effective in 50% of the tested population (EC50).
-
Virus Production: Pseudoviruses capable of a single round of infection are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid that contains a luciferase reporter gene.
-
Neutralization Reaction: Serial dilutions of the inhibitor (e.g., this compound or BMS-626529) are incubated with a standardized amount of pseudovirus.
-
Infection: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are added to the virus-inhibitor mixture.
-
Readout: After a 48-hour incubation, cell lysates are assayed for luciferase activity. The reduction in luciferase signal in the presence of the inhibitor compared to a no-inhibitor control is used to calculate the percent neutralization and the IC50/EC50 value.
Figure 2. TZM-bl pseudovirus neutralization assay workflow.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of an agent, like this compound, to sensitize HIV-1-infected cells to be killed by immune effector cells (e.g., Natural Killer cells) in the presence of anti-HIV-1 antibodies.
-
Target Cell Preparation: CD4+ T cells are infected with HIV-1.
-
Sensitization: Infected target cells are incubated with this compound to induce the "open" Env conformation.
-
ADCC Reaction: The sensitized target cells are then incubated with a source of anti-HIV-1 antibodies (e.g., plasma from an HIV-positive individual) and effector cells (e.g., NK cells).
-
Readout: Cell killing is measured, typically by flow cytometry to quantify the loss of infected (e.g., p24-positive) cells, or by measuring the release of a reporter molecule (e.g., luciferase) from the target cells.
Summary and Future Directions
This compound and BMS-626529 represent two distinct and compelling strategies for inhibiting HIV-1 entry.
-
BMS-626529 is a potent and broadly active attachment inhibitor that effectively blocks the first step of viral infection by stabilizing the closed conformation of the Env trimer. Its development into the clinically evaluated drug fostemsavir underscores the viability of this approach for antiretroviral therapy.
-
This compound offers a multi-pronged attack by not only inhibiting viral entry but also by "uncloaking" infected cells for immune-mediated clearance via ADCC. This latter characteristic makes it a particularly interesting candidate for HIV-1 cure strategies that aim to eliminate the latent viral reservoir.
The choice between these or similar inhibitors for therapeutic development will depend on the specific goals of the intervention. For viral suppression in chronic infection, the broad and potent activity of a BMS-626529-like molecule is highly desirable. For curative strategies, the immune-sensitizing properties of a this compound-like compound, likely in combination with other immunotherapies, hold significant promise. Further head-to-head studies are warranted to fully delineate the comparative efficacy and resistance profiles of these two classes of inhibitors against a wider range of primary HIV-1 isolates.
References
- 1. Broad and potent HIV-1 neutralization by a human antibody that binds the gp41-120 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antigenic analysis of the HIV-1 envelope trimer implies small differences between structural states 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV-1 entry inhibitors: recent development and clinical use [escholarship.org]
Cross-Validation of Bnm-III-170 Activity Utilizing a Multi-Assay Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Bnm-III-170, a small-molecule CD4-mimetic compound, as evaluated through various in vitro and ex vivo assays. The data presented herein, compiled from published research, demonstrates the compound's mechanism of action in sensitizing HIV-1-infected cells to immune-mediated clearance.
Overview of this compound and its Mechanism of Action
This compound is an investigational anti-HIV-1 agent that functions by mimicking the host cell's CD4 receptor.[1][2] It binds to the Phe43 cavity of the gp120 subunit of the HIV-1 envelope glycoprotein (Env), inducing a conformational change that exposes epitopes for CD4-induced (CD4i) antibodies.[1][2][3] This "opening" of the Env trimer makes infected cells recognizable and susceptible to antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for eliminating virus-infected cells.[1][3]
The primary therapeutic goal of this compound is to enhance the efficacy of the host's humoral immune response against HIV-1 as part of a "shock and kill" strategy to eradicate the latent viral reservoir.[1][3] Cross-validation of its activity through a variety of assays is crucial for a comprehensive understanding of its therapeutic potential.
Comparative Analysis of this compound Activity Across Different Assays
The biological activity of this compound has been characterized using a suite of assays that probe different aspects of its mechanism of action. The following table summarizes the key assays and the observed effects of this compound.
| Assay Type | Purpose | Key Findings with this compound | Typical Concentration Range | References |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) Assays | To measure the ability of immune cells (e.g., NK cells) to kill HIV-1 infected target cells in the presence of antibodies and this compound. | Significantly enhances ADCC-mediated killing of infected cells when combined with plasma from individuals with HIV-1 or specific CD4i antibodies. | 2 µM - 50 µM | [4][5] |
| Antibody Binding Assays | To quantify the binding of CD4i antibodies to the surface of HIV-1 infected cells. | Increases the binding of CD4i antibodies (e.g., 17b) and antibodies from patient plasma to infected cells. | 2 µM - 50 µM | [5][6] |
| Viral Infectivity Assays | To determine the effect of this compound on the ability of HIV-1 to infect target cells. | Can inhibit HIV-1 infection by competing with CD4 and prematurely activating the Env, leading to its inactivation.[7] It can also sensitize virions to neutralization by otherwise non-neutralizing antibodies.[1] | 2 µM - 20 µM | [5][7][8] |
| gp120 Shedding Assays | To measure the this compound-induced dissociation of the gp120 subunit from the Env complex. | Induces shedding of gp120 from the viral spike, indicating irreversible inactivation of the Env trimer. | 10 µM - 100 µM | [7] |
| Pharmacokinetic (PK) Analysis | To determine the absorption, distribution, metabolism, and excretion of this compound in vivo. | Demonstrates a relatively short serum half-life (3-6 hours in rhesus macaques), suggesting the need for repeat dosing to maintain therapeutic levels. | 3-36 mg/kg (in vivo) | [1][3] |
Experimental Protocols
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Luciferase-based)
This assay quantifies the lysis of target cells by effector cells in the presence of antibodies and this compound.
-
Target Cell Preparation: CEM.NKr-CCR5-sLTR-Luc cells, which express a luciferase reporter gene under the control of the HIV-1 LTR, are infected with an HIV-1 variant.
-
Effector Cell Preparation: Natural Killer (NK) cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Assay Setup: Infected target cells are incubated with heat-inactivated plasma from individuals with HIV-1 or specific monoclonal antibodies, varying concentrations of this compound (or DMSO as a control), and effector cells.
-
Data Acquisition: After incubation, the luciferase activity is measured. A decrease in luciferase signal indicates target cell lysis.
-
Analysis: The percentage of ADCC-mediated killing is calculated relative to controls.
Antibody Binding Assay (Flow Cytometry-based)
This assay measures the binding of antibodies to the surface of infected cells.
-
Cell Preparation: HIV-1-infected cells (e.g., CEM.NKr-CCR5) are prepared.
-
Incubation: The infected cells are incubated with a primary antibody (e.g., anti-CoRBS mAb 17b or plasma from an individual with HIV-1) in the presence of varying concentrations of this compound or a vehicle control.
-
Staining: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Analysis: The mean fluorescence intensity (MFI) is used to quantify the level of antibody binding.
Viral Infectivity Assay
This assay assesses the impact of this compound on the infectivity of HIV-1 virions.
-
Virus Preparation: HIV-1 pseudoviruses are produced.
-
Incubation: The pseudoviruses are incubated with varying concentrations of this compound for a defined period.
-
Infection: The treated virions are then used to infect target cells (e.g., Cf2/CCR5 cells).
-
Data Acquisition: After 48 hours, the level of infection is quantified, typically by measuring the activity of a reporter gene like luciferase that is expressed upon successful infection.
-
Analysis: The infectivity is calculated relative to untreated control virions.
Visualizing the Cross-Validation Workflow and this compound Mechanism
The following diagrams illustrate the logical flow of the cross-validation process and the molecular mechanism of this compound.
Caption: Cross-validation workflow for this compound activity.
Caption: Mechanism of this compound-mediated ADCC.
References
- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Structural Showdown: Bnm-III-170 vs. YIR-821 in HIV-1 gp120 Engagement
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural and functional comparison of two promising CD4-mimetic compounds, Bnm-III-170 and YIR-821. Both molecules target the highly conserved Phe43 cavity of the HIV-1 envelope glycoprotein gp120, inducing conformational changes that mimic the binding of the natural CD4 receptor. This analysis, supported by experimental data, delves into the nuances of their binding interactions and the subsequent biological consequences.
At a Glance: Quantitative Binding Comparison
The interaction of this compound and YIR-821 with the gp120 protein has been characterized, revealing subtle yet significant differences in their binding interfaces. A key metric for assessing the extent of this interaction is the buried surface area (BSA), which quantifies the amount of molecular surface hidden from the solvent upon complex formation.
| Compound | Total Buried Surface Area (Ų) | Compound Contribution (Ų) | gp120 Contribution (Ų) |
| This compound | 796.4[1] | 485.2[1] | 311.2[1] |
| YIR-821 | 774.7[1] | 477.3[1] | 297.4[1] |
This compound exhibits a slightly larger buried surface area upon binding to gp120 compared to YIR-821, suggesting a more extensive interaction with the target protein.
Delving Deeper: A Structural Perspective
Both this compound and YIR-821 are small molecules designed to mimic the critical interaction of the Phenylalanine 43 (Phe43) residue of the human CD4 protein with a deep, hydrophobic pocket on gp120, known as the Phe43 cavity. Their binding induces a cascade of conformational changes in the Env trimer, transitioning it from a "closed" to an "open" state. This "opening" exposes epitopes that are otherwise shielded, making the virus more susceptible to antibody-mediated immune responses.
The mode of binding for YIR-821 is comparable to its parent compound, NBD-556, and another derivative, this compound[1]. All three compounds share a core structure that fits into the Phe43 cavity. However, unique substitutions on each molecule lead to distinct interactions with the surrounding gp120 residues.
This compound, with a fluorine-substituted chlorophenyl ring, establishes nitrogen-mediated hydrogen bonds with the carbonyl oxygens of Met426 and Gly472 in gp120[1]. In contrast, YIR-821 engages in strong interactions with Asp474 and makes additional contacts with Asp477 and Thr283[1]. These subtle differences in hydrogen bonding and van der Waals contacts, dictated by their unique chemical scaffolds, likely contribute to the observed variations in their biological activities.
Functional Consequences: Beyond Binding
The binding of these CD4-mimetics to gp120 has profound functional implications, most notably the enhancement of antibody-dependent cellular cytotoxicity (ADCC). By prying open the Env trimer, this compound and YIR-821 expose otherwise cryptic epitopes that can be recognized by non-neutralizing antibodies present in the plasma of HIV-1-infected individuals. This "unmasking" allows for the recruitment of immune effector cells, such as Natural Killer (NK) cells, to eliminate infected cells.
Both compounds have been shown to enhance ADCC, but their efficacy can vary depending on the specific viral strain and the antibody repertoire. For example, in one study, both YIR-821 and this compound enhanced plasma binding and ADCC against cells infected with the CH58 HIV-1 strain. However, only this compound showed this effect against cells infected with the JR-FL strain, highlighting strain-specific differences in their functional profiles.
Experimental Protocols
HIV-1 Pseudovirus Entry Inhibition Assay
This assay quantifies the ability of a compound to inhibit viral entry into target cells.
1. Pseudovirus Production:
-
Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector carrying a luciferase reporter gene.
-
Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer by measuring luciferase activity in TZM-bl cells infected with serial dilutions of the virus stock.
2. Neutralization Assay:
-
Seed TZM-bl cells in 96-well plates.
-
Pre-incubate serial dilutions of the test compound (this compound or YIR-821) with a standardized amount of pseudovirus for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells and incubate for 48 hours.
-
Measure luciferase activity in the cell lysates.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.
Flow Cytometry-Based Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of antibodies, in the presence of a CD4-mimetic, to mediate the killing of HIV-1 infected cells by effector cells.
1. Target Cell Preparation:
-
Infect primary CD4+ T cells or a suitable cell line (e.g., CEM.NKR-CCR5) with an infectious molecular clone of HIV-1.
-
Culture the infected cells for several days to allow for robust Env expression on the cell surface.
2. Effector Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor and use them as effector cells. Alternatively, purified Natural Killer (NK) cells can be used.
3. ADCC Reaction:
-
Label the target cells with a fluorescent dye (e.g., CFSE).
-
Incubate the labeled target cells with a source of antibodies (e.g., plasma from an HIV-1 positive individual) and the CD4-mimetic compound (this compound or YIR-821) for a short period.
-
Add the effector cells at a specific effector-to-target ratio.
-
Co-culture the cells for several hours.
4. Data Acquisition and Analysis:
-
Stain the cells with a viability dye (e.g., 7-AAD) and an antibody against an intracellular viral protein (e.g., p24) to identify infected cells.
-
Acquire the samples on a flow cytometer.
-
Calculate the percentage of ADCC by quantifying the reduction in the number of viable, infected target cells in the presence of antibodies and effector cells compared to controls.
Visualizing the Mechanism
To better understand the molecular events triggered by this compound and YIR-821, the following diagrams illustrate the HIV-1 entry pathway and the experimental workflow for assessing ADCC.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Bnm-III-170
This document provides immediate, essential safety and logistical information for the handling and disposal of Bnm-III-170, a small-molecule CD4-mimetic compound. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for operational and disposal plans.
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are critical when handling this compound to minimize exposure. The following table summarizes the required equipment and facility features.
| Control Type | Requirement | Specification |
| Engineering Controls | Ventilation | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][2] |
| Safety Stations | Provide an accessible safety shower and eye wash station.[1][2] | |
| Personal Protective Equipment | Eye Protection | Safety goggles with side-shields are required.[1][2] |
| Hand Protection | Wear protective gloves. Given the compound is often dissolved in DMSO, nitrile or neoprene gloves are recommended. | |
| Body Protection | An impervious lab coat or clothing is necessary to prevent skin contact.[1][2] | |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid dust inhalation.[1][2] |
II. Experimental Protocol: Handling and Preparation of this compound Solutions
This protocol details the procedure for safely handling this compound powder and preparing solutions.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Verify that an accessible eye wash station and safety shower are available.[1][2]
- Don all required PPE as outlined in the table above.
2. Handling this compound Powder:
- Conduct all weighing and handling of this compound powder within a chemical fume hood to prevent inhalation of dust.[1][2]
- Avoid the formation of dust and aerosols.[1][2]
3. Solution Preparation (Example with DMSO):
- This compound is often dissolved in dimethyl sulfoxide (DMSO) for experimental use.[3]
- Slowly add the solvent to the weighed this compound powder to minimize splashing.
- If necessary, sonicate or vortex the solution to ensure it is fully dissolved.
- The prepared stock solution should be aliquoted and stored at -20°C.[3]
4. Post-Handling:
- Thoroughly wash hands and any exposed skin after handling.[1]
- Decontaminate all surfaces and equipment used for handling this compound. The MSDS suggests scrubbing with alcohol for decontamination.[2]
III. Storage and Disposal Plan
Proper storage and disposal are crucial to maintain the integrity of the compound and to ensure environmental safety.
Storage Conditions:
-
Powder: Store this compound powder in a tightly sealed container in a cool, well-ventilated area at -20°C.[1][2]
-
In Solvent: Store solutions of this compound at -80°C.[1][2]
-
Keep the compound away from direct sunlight and sources of ignition.[1][2]
Disposal Protocol:
-
Waste Collection: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, tubes) should be collected as chemical waste.
-
Spillage: In case of a spill, collect the spillage and prevent it from entering drains or water courses.[1][2] Absorb solutions with an inert liquid-binding material like diatomite.[2]
-
Final Disposal: Dispose of all this compound waste, including unused compound and contaminated materials, through an approved waste disposal plant.[1] This is particularly important as the compound is very toxic to aquatic life with long-lasting effects.[1]
IV. Emergency Procedures: First Aid
In the event of exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure adequate flushing and call a physician.[1]
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes, and seek medical attention.[1]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water.[1] Do not induce vomiting.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
V. Diagrams
The following diagrams illustrate the operational workflow for handling this compound and its mechanism of action.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
